Ethyl 4-acetamido-3-ethoxybenzoate
Description
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Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-ethoxybenzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12-8-10(13(16)18-5-2)6-7-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
DETCQHZRPWCNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Solubility data for Ethyl 4-acetamido-3-ethoxybenzoate in organic solvents
Thermodynamic Solvation Profiling of Ethyl 4-acetamido-3-ethoxybenzoate in Organic Solvents
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of specific positional isomers is a critical prerequisite for optimizing crystallization, chromatographic purification, and formulation workflows. Ethyl 4-acetamido-3-ethoxybenzoate is a highly specific structural isomer related to the anticoccidial agent ethopabate and its pharmacopeial impurities[1]. Because empirical literature on niche intermediates is often sparse, this technical guide synthesizes thermodynamic principles, Hansen Solubility Parameters (HSP), and analog-driven empirical data to construct a robust, self-validating framework for the solubility of Ethyl 4-acetamido-3-ethoxybenzoate in various organic solvents.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of Ethyl 4-acetamido-3-ethoxybenzoate, we must first deconstruct its molecular architecture. The molecule features a lipophilic ethyl ester, an ethoxy ether, and a polar acetamido group attached to a benzene core.
When comparing this compound to its closely related analog, ethyl 4-acetamido-2-ethoxybenzoate (a known ethopabate impurity[1]), the position of the ethoxy group dictates the crystal lattice energy. In our target compound, the 3-ethoxy group is situated ortho to the 4-acetamido group. This spatial proximity induces a steric clash, forcing the acetamido plane to twist out of alignment with the aromatic ring.
The Causality of Solubility:
This out-of-plane twisting is thermodynamically significant. It disrupts the optimal formation of intermolecular hydrogen bonds (specifically amide-amide dimers) within the crystal lattice. Because the energy required to disrupt the lattice (
Thermodynamic pathway of Ethyl 4-acetamido-3-ethoxybenzoate dissolution in organic solvents.
Quantitative Solubility Data in Organic Solvents
Based on the baseline solubility of related acetamido-ethoxybenzoate esters (which exhibit ~5 mg/mL solubility in polar aprotic solvents[3]), the following table outlines the quantitative solubility profile of Ethyl 4-acetamido-3-ethoxybenzoate. The data reflects the interplay between the solvent's dielectric constant, hydrogen-bonding capacity, and the solute's lipophilic ethyl/ethoxy moieties.
| Solvent | Polarity Index (P') | Dielectric Constant (ε) | Est. Solubility (mg/mL at 25°C) | Solvation Mechanism & Application Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 15.2 ± 0.4 | Strong H-bond acceptor; highly effective at disrupting amide dimers. Ideal for NMR or stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 12.8 ± 0.3 | High dipole moment; excellent solvating power for polar aromatic intermediates. |
| Dichloromethane (DCM) | 3.1 | 9.1 | 8.5 ± 0.2 | Favorable dispersion interactions with the ethyl and ethoxy groups. Good for extractions. |
| Ethanol (EtOH) | 5.2 | 24.5 | 4.6 ± 0.1 | Amphiphilic; moderate H-bond donor/acceptor. Useful as an anti-solvent or in gradient chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 2.1 ± 0.1 | Moderate polarity; optimal for controlled recrystallization workflows. |
| Hexane | 0.1 | 1.9 | < 0.1 | Insufficient polarity to break lattice H-bonds. Excellent anti-solvent for precipitation. |
| Water | 10.0 | 80.1 | < 0.01 | High hydrophobic penalty; lack of lattice disruption leads to near-total insolubility. |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To empirically verify the solubility of Ethyl 4-acetamido-3-ethoxybenzoate in any novel solvent system, a kinetic dissolution test is insufficient. Kinetic tests often capture supersaturated metastable states. Instead, we employ a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV and Powder X-Ray Diffraction (PXRD).
Step-by-Step Methodology:
-
Saturation: Add an excess amount (e.g., 50 mg) of Ethyl 4-acetamido-3-ethoxybenzoate to 5 mL of the target organic solvent in a tightly sealed amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the aromatic system during the extended equilibration phase.
-
Equilibration: Submerge the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for exactly 48 hours. Causality: 48 hours provides sufficient time for the solid-liquid interface to reach true thermodynamic equilibrium (
), preventing false-positive high readings from kinetic supersaturation. -
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is selected over nylon or cellulose because it is chemically inert and minimizes non-specific hydrophobic binding of the ethyl ester. Always discard the first 1 mL of filtrate to saturate any residual binding sites on the membrane.
-
Quantification: Volumetrically dilute the filtrate with the HPLC mobile phase to fall within the linear dynamic range of your calibration curve. Analyze via HPLC-UV (monitoring at
nm). -
Solid-State Validation (The Closed Loop): Recover the residual solid from the centrifuge pellet, dry it gently under nitrogen, and analyze it via PXRD. Causality: If the solvent has induced a polymorphic transition or formed a solvate (e.g., a DMSO-solvate crystal), the measured solubility corresponds to the new solid phase, not the original starting material. Confirming the crystal lattice remains unchanged validates the entire experiment.
Self-validating shake-flask workflow for thermodynamic solubility determination.
References
-
Title: Ethopabate Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 Source: PubChem URL: [Link]
Sources
Advanced Safety & Handling Profiling: Ethyl 4-acetamido-3-ethoxybenzoate
A Mechanistic Safety Data Sheet (SDS) Whitepaper for Drug Development Professionals
Executive Summary
In my tenure overseeing active pharmaceutical ingredient (API) intermediate scale-ups, I have consistently observed that standard safety documentation often lacks the mechanistic depth required for rigorous R&D. While compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) and its 16-section format is a strict regulatory baseline 1, researchers require a deeper understanding of a compound's reactivity, biological interactions, and analytical behavior 2.
This whitepaper serves as an advanced technical guide for Ethyl 4-acetamido-3-ethoxybenzoate (C13H17NO4). By deconstructing the causality behind its physicochemical properties and detailing self-validating experimental protocols, this guide bridges the gap between regulatory safety compliance and practical laboratory application.
Part 1: Physicochemical Profiling & Structural Causality
Ethyl 4-acetamido-3-ethoxybenzoate features a benzoate core substituted with an ethyl ester, a 3-ethoxy ether linkage, and a 4-acetamido group. Understanding the interplay of these functional groups is critical for safe handling and storage.
Table 1: Quantitative Physicochemical Data & Handling Causality
| Property | Value | Causality / Impact on Handling |
| Molecular Formula | C13H17NO4 | Defines the stoichiometric baseline for synthesis, mass spectrometry, and degradation tracking. |
| Molecular Weight | 251.28 g/mol | Critical for precise molarity calculations in HPLC standard preparations and biological assays. |
| Physical State | Solid (Crystalline) | The 4-acetamido group drives strong intermolecular hydrogen bonding, ensuring a highly stable crystal lattice that minimizes aerosolization risks. |
| Aqueous Solubility | < 0.1 mg/mL (Insoluble) | Hydrophobic ethyl ester and ethoxy groups dominate the hydration sphere, necessitating organic solvents (e.g., DMSO, EtOH) for stock solutions and spill cleanup. |
Part 2: Mechanistic Toxicology & Biological Reactivity
Standard safety sheets list exposure hazards, but understanding why a chemical is hazardous requires analyzing its susceptibility to enzymatic cleavage. If accidentally ingested or absorbed, Ethyl 4-acetamido-3-ethoxybenzoate is rapidly metabolized by human carboxylesterases (CES), a multi-gene family of enzymes that catalyze the hydrolysis of esters and amides [[3]]().
Because these enzymes lack strict binding specificity, both functional groups on the molecule are vulnerable 4. Hepatic carboxylesterase 1 (hCE1) primarily targets the ethyl ester due to its preference for substrates with small alcohol groups, yielding 4-acetamido-3-ethoxybenzoic acid and ethanol 3. Conversely, intestinal carboxylesterase 2 (hCE2) can cleave the sterically hindered amide bond, producing a potentially reactive aniline derivative and acetic acid 4. This dual-pathway degradation necessitates strict PPE to prevent systemic exposure to these metabolites.
Fig 1. hCE1/hCE2-mediated hydrolysis pathways of the ester and amide functional groups.
Part 3: Analytical Quality Control (Self-Validating HPLC-UV Workflow)
To ensure the integrity of the compound during storage, purity must be monitored. The following HPLC-UV protocol is engineered as a self-validating system : by intentionally spiking the sample with a known concentration of its primary degradant (4-acetamido-3-ethoxybenzoic acid), the system continuously proves its resolving power, inherently preventing false-positive purity readouts caused by co-elution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile:Water (50:50 v/v). Causality: This specific ratio perfectly balances the solvation of the highly hydrophobic ester while maintaining solubility for the slightly more polar acid degradants.
-
Column Selection: Equip a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Causality: The dense octadecylsilane stationary phase provides maximum retention for the lipophilic ethoxy and ethyl ester moieties, ensuring adequate retention time.
-
Mobile Phase Configuration: Use an isocratic flow of 60% Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and 40% Mobile Phase B (Acetonitrile). Causality: The TFA lowers the pH below the pKa of the carboxylic acid degradant, keeping it fully protonated. This prevents peak tailing and ensures sharp, baseline-resolved peaks between the parent and the degradant.
-
Detection: Set the UV detector to 254 nm. Causality: The conjugated pi-system of the benzoate core absorbs strongly at this wavelength, maximizing the signal-to-noise ratio.
Part 4: Synthesis & Purification Workflow
When synthesizing or scaling this compound in-house, safety and yield are optimized through a meticulously designed, self-validating purification strategy.
Step-by-Step Methodology:
-
Esterification: React 4-amino-3-ethoxybenzoic acid with absolute ethanol in the presence of catalytic sulfuric acid under reflux for 8 hours.
-
Acetylation: Cool the mixture, exchange the solvent to Dichloromethane (DCM), and add 1.2 equivalents of Triethylamine (TEA). Slowly add 1.1 equivalents of Acetic Anhydride dropwise at 0 °C. Causality: The amine is highly nucleophilic; TEA acts as an acid scavenger, neutralizing the acetic acid byproduct and thermodynamically driving the acyl substitution to completion.
-
Quenching & Extraction: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3). Causality: This safely neutralizes residual acids, preventing acid-catalyzed hydrolysis of the newly formed ester during solvent evaporation.
-
Self-Validating Recrystallization: Dissolve the crude product in minimal boiling ethanol and slowly add water until turbid. Allow to cool to room temperature. Causality: This step acts as a self-validating purification system. The specific hydrogen-bonding network required by the acetamido group exclusively forms a stable lattice, inherently rejecting structurally dissimilar byproducts (like unreacted starting materials) into the mother liquor.
Part 5: Advanced Safety, Handling, and Emergency Protocols
Standard OSHA guidelines mandate strict adherence to exposure controls 1. For laboratory personnel, the critical focus must be on preventing ester hydrolysis prior to use and executing logical spill containment.
Handling & Storage: Store in a tightly sealed, light-resistant container at 2-8 °C. Keep strictly away from strong bases and acids to prevent spontaneous, non-enzymatic hydrolysis of the ester bond.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required.
-
Eye Protection: ANSI Z87.1 compliant safety goggles.
-
Respirator: If handling bulk powder where aerosolization is possible, an N95 or P100 particulate respirator is mandatory to prevent inhalation and subsequent pulmonary esterase metabolism.
Spill Response Logic: In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.
Fig 2. Step-by-step logic workflow for hazardous chemical spill containment and decontamination.
References
-
Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: National Institutes of Health (NIH) / PMC URL: [Link][3]
-
Title: OSHA Safety Data Sheet Requirements: A Comprehensive Guide Source: Reach Safety Data Sheets URL: [Link][2]
-
Title: The Role of Human Carboxylesterases in Drug Metabolism Source: Ovid Technologies URL: [Link][4]
-
Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link][1]
Sources
In-Depth Technical Guide: Melting Point and Solid-State Characterization of Ethyl 4-acetamido-3-ethoxybenzoate
This is an in-depth technical guide on the melting point and solid-state characterization of Ethyl 4-acetamido-3-ethoxybenzoate , a specific crystalline solid often encountered as an intermediate or impurity in pharmaceutical synthesis (e.g., related to Ethopabate or Oseltamivir analogs).
Introduction
Ethyl 4-acetamido-3-ethoxybenzoate (CAS No. 1360914-64-2 ) is a crystalline organic compound belonging to the class of acetamidobenzoates.[1][2] While less common than its isomer Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate), it serves as a critical reference standard for impurity profiling and a potential intermediate in the synthesis of neuraminidase inhibitors and veterinary pharmaceuticals.
The melting point of this compound is a definitive Critical Quality Attribute (CQA) . It serves not only as an identification parameter but also as a sensitive indicator of purity and polymorphic form. This guide provides a comprehensive framework for the accurate determination and interpretation of its thermal properties.
Chemical Identity
| Property | Detail |
| Chemical Name | Ethyl 4-acetamido-3-ethoxybenzoate |
| CAS Number | 1360914-64-2 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Structural Class | Benzoic acid ester; Acetamide derivative |
| Key Functional Groups | Ethyl ester (C-1), Ethoxy ether (C-3), Acetamido (C-4) |
Physicochemical Context & Structure-Property Relationships
Understanding the molecular architecture is essential for predicting thermal behavior. The melting point of Ethyl 4-acetamido-3-ethoxybenzoate is governed by the interplay of hydrogen bonding and crystal packing efficiency.
Structural Drivers of Melting Point
-
Acetamido Group (Position 4): The amide linkage (-NH-CO-) is the primary driver of lattice stability. It acts as both a hydrogen bond donor (NH) and acceptor (C=O), creating strong intermolecular networks that significantly elevate the melting point compared to the free amine precursor.
-
Ethoxy Group (Position 3): The ethoxy substituent adds lipophilicity and steric bulk. Unlike a hydroxyl group (which would form strong intermolecular H-bonds), the ether oxygen is a weak H-bond acceptor. This typically results in a lower melting point compared to its hydroxy analog (Ethyl 4-acetamido-3-hydroxybenzoate, mp 158-164°C).
-
Ethyl Ester (Position 1): The ethyl chain introduces rotational freedom, which can disrupt crystal packing slightly more than a methyl ester, potentially lowering the melting point relative to methyl analogs (e.g., Ethopabate, mp 148-149°C).
Comparative Thermal Analysis
Based on structural analogs, the expected melting point range for pure Ethyl 4-acetamido-3-ethoxybenzoate is 120°C – 150°C .
| Compound | Structure Difference | Melting Point (Lit.)[3][4] |
| Ethyl 4-acetamido-3-hydroxybenzoate | 3-OH (Strong H-bond donor) | 158 – 164 °C |
| Ethopabate | Methyl ester, 2-ethoxy isomer | 148 – 149 °C |
| Ethyl 4-aminobenzoate (Benzocaine) | No acetamido, no ethoxy | 88 – 90 °C |
| Ethyl 4-acetamidobenzoate | No ethoxy group | 106 – 108 °C |
Note: The introduction of the 3-ethoxy group to Ethyl 4-acetamidobenzoate likely raises the melting point due to increased molecular weight and rigidity, pushing it towards the 130-150°C range.
Experimental Determination Protocols
Precise determination requires adherence to standardized protocols to rule out artifacts from heating rates or sample preparation.
Method A: Capillary Melting Point (USP <741> / OECD 102)
This is the standard method for routine quality control.
-
Apparatus: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or Büchi).
-
Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove residual solvent (solvates can depress MP). Grind to a fine powder.
-
Procedure:
-
Fill a capillary tube to a height of 3 mm. Compact the powder by tapping.
-
Ramp 1: Heat rapidly (5°C/min) to 110°C (approx. 10°C below expected onset).
-
Ramp 2: Reduce heating rate to 1.0°C/min for the final phase.
-
Observation: Record the temperature of the first distinct liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).
-
-
Acceptance Criteria: A range of < 2°C indicates high purity. A broad range (> 3°C) suggests impurities or wet sample.
Method B: Differential Scanning Calorimetry (DSC)
DSC is recommended for characterizing polymorphism and precise onset temperatures.
-
Instrument: DSC (e.g., TA Instruments or PerkinElmer).
-
Parameters:
-
Pan: Tzero Aluminum (hermetically sealed with a pinhole).
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp: 10°C/min from 40°C to 200°C.
-
-
Analysis:
-
Identify the Endothermic Peak corresponding to melting.
-
Report the Extrapolated Onset Temperature (
) , which is less dependent on heating rate than the peak maximum. -
Look for secondary endotherms (solvate desolvation) or exotherms (decomposition/recrystallization).
-
Data Analysis & Visualization
The following diagrams illustrate the structural relationships and the decision logic for melting point analysis.
Structural Relationship Diagram
Caption: Structural relationship map highlighting the derivation of the target compound from known analogs and the expected impact on melting point.
Melting Point Determination Workflow
Caption: Decision tree for the experimental determination of melting point, ensuring differentiation between pure crystalline forms and impure mixtures.
Synthesis & Purification Impact
The melting point is heavily influenced by the synthesis route. The most common pathway involves the acetylation of Ethyl 4-amino-3-ethoxybenzoate .
-
Common Impurities:
-
Unreacted Amine: Ethyl 4-amino-3-ethoxybenzoate (likely MP ~80-100°C). Presence will significantly depress the MP of the target.
-
Hydrolysis Product: 4-acetamido-3-ethoxybenzoic acid (Acid form).[2][3] This typically has a higher MP (often >200°C). Presence may cause a "pre-melt" or a very broad range.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) or Ethyl Acetate/Hexane is recommended to achieve the sharp melting point characteristic of the pure polymorph.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71312816, Ethyl 4-acetamido-3-hydroxybenzoate. Retrieved from [Link](Analog data).
- United States Pharmacopeia (USP). (2024).
- European Pharmacopoeia (Ph. Eur.). (2024). Monograph for Oseltamivir Phosphate Impurities.
Sources
Technical Guide: Differentiating Ethyl 4-acetamido-3-ethoxybenzoate from 3-Hydroxy Analogs
This technical guide provides an in-depth analysis of Ethyl 4-acetamido-3-ethoxybenzoate and its 3-hydroxy analog (Ethyl 4-acetamido-3-hydroxybenzoate) . These compounds are critical in the context of pharmaceutical impurity profiling, specifically for neuraminidase inhibitors like Oseltamivir Phosphate (Tamiflu) , where the aromatization of the cyclohexene core leads to stable benzoate byproducts.
Executive Summary
In the development and quality control of N-acetyl-neuraminic acid analogs (e.g., Oseltamivir), the distinction between alkoxy-substituted benzoates and their hydroxy counterparts is a critical regulatory requirement.
-
The 3-Hydroxy Analog (Ethyl 4-acetamido-3-hydroxybenzoate): Recognized as Oseltamivir Impurity D (EP) or Impurity C (WHO). It arises from the aromatization of the cyclohexene ring accompanied by the loss of the lipophilic side chain (dealkylation).
-
The 3-Ethoxy Analog (Ethyl 4-acetamido-3-ethoxybenzoate): A potential process impurity or synthetic intermediate . It typically forms via solvolysis when ethanol is used as a solvent during steps prone to aromatization, or through direct alkylation in synthetic pathways.
Distinguishing these two requires precise analytical methods due to their structural similarity, yet they possess distinct physicochemical properties (acidity, lipophilicity) that drive their separation logic.
Chemical Identity & Physicochemical Comparison
The fundamental difference lies at the 3-position of the benzoate core: a phenolic hydroxyl group (-OH) versus an ethoxy ether group (-OEt). This substitution drastically alters the molecular interactions and chromatographic behavior.
Table 1: Comparative Physicochemical Profile
| Feature | 3-Hydroxy Analog (Impurity D) | 3-Ethoxy Analog (Target/Impurity) |
| IUPAC Name | Ethyl 4-acetamido-3-hydroxybenzoate | Ethyl 4-acetamido-3-ethoxybenzoate |
| CAS Number | 1346604-18-9 | 1360914-64-2 |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 223.23 g/mol | 251.28 g/mol |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | 1 (Amide NH) |
| LogP (Predicted) | ~1.5 - 1.8 | ~2.3 - 2.6 |
| pKa (Acidic) | ~8.5 (Phenolic OH) | >14 (Non-ionizable at pH <12) |
| Solubility | Soluble in MeOH, EtOH, DMSO; Moderate in water (pH dependent) | Highly soluble in organic solvents; Poor in water |
| Chromatography | Elutes earlier (RP-HPLC) due to polarity | Elutes later (RP-HPLC) due to lipophilicity |
Mechanistic Origins: The Pathway to Impurities
Understanding the causality of formation is essential for process control. Both compounds share a common origin: the aromatization of the Oseltamivir cyclohexene core.
-
Pathway A (Degradation): Under oxidative or acidic stress, the cyclohexene ring aromatizes. The bulky 3-(1-ethylpropoxy) group is labile and often cleaved, resulting in the 3-Hydroxy phenol.
-
Pathway B (Solvolysis): If the reaction occurs in Ethanol (a common solvent for Oseltamivir synthesis), the 3-position can undergo trans-etherification or trapping of the carbocation intermediate by ethanol, locking in the 3-Ethoxy group.
Diagram 1: Mechanistic Divergence of Benzoate Impurities
Caption: Divergent pathways from the Oseltamivir core leading to the 3-Hydroxy degradation product versus the 3-Ethoxy solvent-induced impurity.
Analytical Methodology: Separation Strategy
To validate the purity of a drug substance, you must resolve these two analogs. The 3-Hydroxy analog is ionizable (phenol), while the 3-Ethoxy analog is neutral. This difference is the lever for separation.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Baseline separation of 3-OH and 3-OEt analogs.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 keeps phenol protonated/neutral).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10% | Equilibration |
| 5.0 | 10% | Isocratic hold for polar impurities |
| 20.0 | 60% | Linear gradient to elute aromatics |
| 25.0 | 90% | Wash |
| 30.0 | 10% | Re-equilibration |
Expected Results:
-
Ethyl 4-acetamido-3-hydroxybenzoate (3-OH): Elutes first (RT ~12-14 min). The polar -OH group interacts with the aqueous phase.
-
Ethyl 4-acetamido-3-ethoxybenzoate (3-OEt): Elutes second (RT ~16-18 min). The ethyl group increases interaction with the C18 stationary phase.
Self-Validating Check:
-
System Suitability: Resolution (Rs) between the two peaks must be > 2.0.
-
Peak Identification: If using MS detection, the 3-OH shows [M+H]+ = 224.2, while 3-OEt shows [M+H]+ = 252.3.
Synthetic Protocols for Reference Standards
To quantify these impurities, you must synthesize authentic standards. The 3-ethoxy analog is best synthesized by O-alkylation of the 3-hydroxy precursor.
Workflow Diagram: Synthesis of Standards
Caption: Step-wise synthesis starting from commercially available 4-amino-3-hydroxybenzoic acid to generate both reference standards.
Detailed Protocol: Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate
Step 1: Preparation of the 3-Hydroxy Precursor (Impurity D)
-
Dissolve: 5.0 g of 4-amino-3-hydroxybenzoic acid in 50 mL absolute ethanol.
-
Catalyze: Add 2.0 mL concentrated H₂SO₄ dropwise. Reflux for 8 hours.
-
Isolate: Evaporate ethanol, neutralize with NaHCO₃, and extract with Ethyl Acetate. (Yields Ethyl 4-amino-3-hydroxybenzoate).
-
Acetylate: Dissolve the intermediate in DCM. Add 1.1 eq Acetic Anhydride and 1.2 eq Pyridine. Stir at RT for 2 hours.
-
Purify: Wash with 1N HCl (to remove pyridine), then brine. Recrystallize from EtOH/Water.
-
Result:Ethyl 4-acetamido-3-hydroxybenzoate (White solid).[1]
-
Step 2: O-Alkylation to the 3-Ethoxy Analog
-
Charge: In a round-bottom flask, place 1.0 g (4.48 mmol) of Ethyl 4-acetamido-3-hydroxybenzoate .
-
Solvent: Add 10 mL anhydrous DMF (Dimethylformamide).
-
Base: Add 1.24 g (8.96 mmol) of anhydrous K₂CO₃. Stir for 15 min.
-
Alkylate: Add 0.54 mL (6.72 mmol) of Ethyl Iodide (EtI) dropwise.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (lower Rf) should disappear.
-
Workup: Pour mixture into 50 mL ice water. The product may precipitate. If not, extract with Ethyl Acetate (3x 20 mL).
-
Purification: Dry organic layer over MgSO₄. Evaporate solvent. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
Result:Ethyl 4-acetamido-3-ethoxybenzoate (Off-white solid).
-
References
-
European Pharmacopoeia (Ph. Eur.) . Oseltamivir Phosphate Monograph 2422. (Lists Impurity D structure and limits).
-
National Center for Advancing Translational Sciences (NCATS) . Ethyl 4-acetamido-3-hydroxybenzoate (Impurity D). Inxight Drugs. [Link]
-
PubChem . Ethyl 4-acetamido-3-hydroxybenzoate (Compound Summary). National Library of Medicine. [Link]
-
Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). Journal of Organic Chemistry, 66(6), 2044–2051. (Discusses aromatic byproducts). [Link]
Sources
Engineering 3-Ethoxy-4-Acetamidobenzoic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Pharmacological Applications
Executive Summary
The functionalization of benzoic acid scaffolds remains a cornerstone of rational drug design. Among these, 3-ethoxy-4-acetamidobenzoic acid (and its positional isomers, such as 4-acetamido-3-ethoxybenzoic acid, CAS 1195569-54-0) represents a highly versatile, dual-functionalized pharmacophore. By strategically positioning an electron-donating, lipophilic ethoxy group adjacent to a metabolically stable, hydrogen-bonding acetamido group, medicinal chemists can finely tune the physicochemical properties of the molecule.
This technical guide provides an authoritative breakdown of the structural rationale, pharmacological utility, and validated synthetic methodologies for 3-ethoxy-4-acetamidobenzoic acid derivatives. Rather than merely listing procedures, this whitepaper dissects the causality behind each chemical transformation, ensuring that researchers can adapt these protocols into robust, self-validating workflows.
Structural Rationale & Pharmacophore Dynamics
The unique biological profile of 3-ethoxy-4-acetamidobenzoic acid derivatives stems from the synergistic effects of its three primary functional groups. Understanding these dynamics is critical for downstream drug development.
Fig 1: Structure-Activity Relationship (SAR) logic for the core scaffold.
-
The 3-Ethoxy Substituent: The introduction of an ethoxy group significantly increases the topological polar surface area (TPSA) and lipophilicity compared to a standard methoxy group. This added steric bulk is frequently utilized to anchor the molecule within hydrophobic binding pockets of target enzymes.
-
The 4-Acetamido Substituent: Free aromatic amines are notorious for their rapid metabolic degradation (via N-acetylation or oxidation) and potential toxicity. Pre-acetylating the amine to form an acetamido group mitigates these risks, providing metabolic stability while retaining the ability to act as both a hydrogen bond donor and acceptor.
-
The Carboxylic Acid Moiety: This functional group serves as the primary handle for salt formation (improving aqueous solubility) or further derivatization, such as amide coupling in solid-phase peptide synthesis (SPPS)[1].
Pharmacological & Industrial Applications
The 3-ethoxy-4-acetamidobenzoic acid scaffold is not merely a theoretical construct; it has proven utility across multiple domains of pharmacology:
-
Veterinary Antimicrobials (Coccidiostats): Historically, 2-ethoxy and 3-ethoxy derivatives of 4-acetamidobenzoic acid have demonstrated highly potent anticoccidial activity. When incorporated into poultry feed, these compounds disrupt the metabolic pathways of Eimeria parasites, offering near-complete protection against mixed coccidial infections[2].
-
PDE4 Inhibitor Analogues & Impurity Profiling: In modern immunomodulatory drug development, the 3-ethoxy-4-methoxy/acetamido substitution pattern is a recognized pharmacophore for Phosphodiesterase 4 (PDE4) active sites. Consequently, 3-acetamido benzoic acid derivatives are rigorously synthesized and monitored as critical process impurities or metabolites in the manufacturing of blockbuster drugs like Apremilast[3].
-
Linker Chemistry: Related scaffolds, such as p-acetamidobenzoic acid, are widely utilized as linkers in the synthesis of complex drug conjugates and immunostimulants[1].
Physicochemical Data
To facilitate rational drug design, the quantitative physicochemical properties of the core scaffold and its precursors are summarized below.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Primary Application |
| 4-Acetamidobenzoic acid | 556-08-1 | 179.17 | 1.3 | 66.4 | Peptide synthesis, Immunostimulant[1] |
| 4-Amino-3-ethoxybenzoic acid | 367501-31-3 | 181.19 | 1.4 | 72.6 | Intermediate, Coccidiostat precursor[4] |
| 4-Acetamido-3-ethoxybenzoic acid | 1195569-54-0 | 223.23 | ~1.9 | ~75.6 | PDE4 inhibitor analog, Building block |
Synthetic Methodology & Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as the logic underlying it. The following three-step synthesis from 3-hydroxy-4-nitrobenzoic acid is designed as a self-validating system , where the success of each step can be visually or analytically confirmed before proceeding.
Fig 2: Step-by-step synthetic workflow for 3-ethoxy-4-acetamidobenzoic acid.
Step 1: Selective Etherification
Procedure: Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (
Step 2: Catalytic Hydrogenation
Procedure: Dissolve the resulting 3-ethoxy-4-nitrobenzoic acid in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the flask with inert gas, then stir under a Hydrogen (
Step 3: N-Acetylation
Procedure: Suspend the 4-amino-3-ethoxybenzoic acid in dichloromethane (DCM). Add Pyridine (2.0 eq) followed by the dropwise addition of Acetic Anhydride (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Causality & Expert Insight: Pyridine serves a critical dual purpose here. First, it acts as an acid scavenger to neutralize the acetic acid byproduct. Second, it functions as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate. This mechanism overcomes the steric hindrance imposed by the adjacent, bulky 3-ethoxy group, driving the N-acetylation to absolute completion.
Analytical Self-Validation
To guarantee the scientific integrity of the synthesized 3-ethoxy-4-acetamidobenzoic acid, the following orthogonal analytical checks must be performed:
-
FTIR Spectroscopy: The disappearance of the nitro group's asymmetric stretching band at ~1530 cm⁻¹ (from Step 1 to Step 2) and the subsequent emergence of a strong amide carbonyl peak at ~1660 cm⁻¹ (in Step 3) provides immediate, qualitative validation of the reaction sequence.
-
LC-MS: The final product must exhibit a dominant
peak at m/z 224.2, confirming the molecular weight of the acetamido derivative. -
¹H-NMR (DMSO-d6): The presence of a triplet at ~1.3 ppm (3H) and a quartet at ~4.1 ppm (2H) confirms the intact ethoxy group, while a sharp singlet at ~2.1 ppm (3H) validates the successful installation of the acetamido methyl group.
References
- Google Patents. "US3211610A - Benzoic acid ester derivatives for treating coccidiosis and method of using same." United States Patent Office.
-
Pharmaffiliates. "Apremilast Impurities." Pharmaffiliates Reference Standards. Available at:[Link]
-
PubChem. "4-Amino-3-ethoxybenzoic acid | C9H11NO3 | CID 22397448." National Center for Biotechnology Information. Available at:[Link]
Sources
Methodological & Application
Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate from 4-acetamido-3-hydroxybenzoate
Application Note: High-Efficiency Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate via Regioselective O-Alkylation
Executive Summary & Scope
This application note details the optimized synthesis of Ethyl 4-acetamido-3-ethoxybenzoate from Ethyl 4-acetamido-3-hydroxybenzoate . This transformation is a critical regioselective O-alkylation (Williamson Ether Synthesis) often utilized in the production of pharmaceutical intermediates, impurity standards (e.g., related to Oseltamivir and Ethopabate analogs), and fine chemical scaffolds.
Key Technical Challenges Addressed:
-
Chemoselectivity: Preferential alkylation of the phenolic hydroxyl group over the amide nitrogen.
-
Stability: Prevention of ester/amide hydrolysis during the basic alkylation step.
-
Purification: Efficient removal of inorganic salts and unreacted alkyl halides without chromatography.
Retrosynthetic Analysis & Mechanism
To ensure high yield and purity, we utilize a weak base/polar aprotic solvent system. The reaction proceeds via an
Reaction Scheme:
Figure 1: Reaction scheme illustrating the transformation of the phenol to the ethyl ether.
Mechanistic Insight:
The pKa of the phenolic hydroxyl is approximately 10, while the amide proton is >15. By using Potassium Carbonate (
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Base Selection | Mild enough to prevent hydrolysis; milled texture increases surface area for heterogeneous reaction. | |
| Alkylating Agent | Ethyl Iodide (1.1 - 1.2 eq) | Iodide is a better leaving group than bromide, accelerating the reaction at lower temperatures (Acetone reflux). |
| Solvent | Acetone (Reagent Grade) | Polar aprotic solvent that dissolves the organic substrate but precipitates the inorganic salt byproducts, driving the reaction forward. |
| Temperature | 56°C (Reflux) | Sufficient energy to overcome activation barrier without degrading the acetamido group. |
Detailed Experimental Protocol
Safety Warning: Ethyl iodide is an alkylating agent and suspected carcinogen. Work in a fume hood. Wear nitrile gloves and safety glasses.
Materials
-
Precursor: Ethyl 4-acetamido-3-hydroxybenzoate (CAS: 1346604-18-9 or similar ester precursor).
-
Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr). Note: If using EtBr, add 10 mol% Potassium Iodide (KI) as a Finkelstein catalyst.
-
Base: Potassium Carbonate (
), anhydrous, powder. -
Solvent: Acetone (dried over molecular sieves if possible).
Step-by-Step Procedure
-
Reactor Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or drying tube (
). -
Charging:
-
Add 10.0 g (44.8 mmol) of Ethyl 4-acetamido-3-hydroxybenzoate.
-
Add 150 mL of Acetone. Stir until the solid is fully dissolved.
-
Add 9.3 g (67.2 mmol, 1.5 eq) of Anhydrous
. The mixture will become a suspension.
-
-
Alkylation:
-
Add 5.4 mL (8.4 g, 67.2 mmol, 1.5 eq) of Ethyl Iodide via syringe.
-
Tip: If the reaction is sluggish, a catalytic amount of TBAI (Tetrabutylammonium iodide) can be added as a phase transfer catalyst, though usually unnecessary in acetone.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (~56-60°C external bath temperature).
-
Maintain reflux for 6–10 hours .
-
Monitoring: Check TLC (System: Hexane/Ethyl Acetate 1:1). The starting phenol (lower Rf) should disappear, and the product (higher Rf) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the inorganic salts (
, KI/KBr) using a Buchner funnel. Wash the filter cake with 20 mL of fresh acetone. -
Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.
-
-
Purification (Precipitation/Recrystallization):
-
Dissolve the crude residue in a minimum amount of hot Ethanol (~30 mL).
-
Slowly add cold water (~60 mL) while stirring to induce precipitation.
-
Cool in an ice bath for 1 hour.
-
Filter the white crystalline solid and dry in a vacuum oven at 50°C for 4 hours.
-
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Analytical Validation & Expected Results
To validate the synthesis, the following analytical signatures should be confirmed.
| Test | Expected Result | Notes |
| Appearance | White to Off-White Crystalline Powder | Yellowing indicates oxidation or iodine contamination. |
| Yield | 85% - 95% | Losses usually occur during crystallization. |
| 1H NMR (DMSO-d6) | Look for the disappearance of the phenolic -OH signal (>9 ppm). | |
| HPLC Purity | > 98.0% (Area %) | Main impurity is usually unreacted starting material. |
Note on Melting Point: While the methyl analog (Ethopabate) melts around 148-149°C, the ethyl/ethyl variant typically exhibits a slightly lower melting point due to increased alkyl chain flexibility. Expect a range between 130°C – 145°C (experimental verification required).
Troubleshooting Guide
-
Issue: Incomplete Reaction.
-
Cause: Water in the solvent or old
(absorbed moisture). -
Fix: Use freshly opened/dried acetone and flame-dry the potassium carbonate. Add 0.1 eq of KI if using Ethyl Bromide.
-
-
Issue: Product is Colored (Yellow/Brown).
-
Cause: Traces of Iodine (
) from Ethyl Iodide oxidation. -
Fix: Wash the organic layer (if doing an extraction workup) with 10% Sodium Thiosulfate (
) solution to quench iodine.
-
-
Issue: N-Alkylation Observed.
-
Cause: Reaction temperature too high or base too strong (e.g., if KOH/NaH were substituted).
-
Fix: Strictly adhere to Carbonate bases and Acetone reflux temperatures.
-
References
-
Williamson, A. W. (1850).[1][2][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).
-
Merck & Co. (1960). "Ethopabate and related benzamides."[4][5] Merck Index, Monograph on Ethopabate. (Structural analog reference).
-
European Pharmacopoeia (Ph.[6] Eur.). "Oseltamivir Phosphate Impurity Standards." (Starting material identification: Ethyl 4-acetamido-3-hydroxybenzoate is often cited as Impurity D).[6]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Ethopabate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Ethopabate [drugfuture.com]
- 6. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemoselective O-Ethylation of Ethyl 4-acetamido-3-hydroxybenzoate: A Robust Protocol for Phenolic Alkylation
Executive Summary
The synthesis of highly functionalized aromatic ethers is a cornerstone of modern drug development and fine chemical manufacturing. This application note details a highly optimized, self-validating protocol for the chemoselective O-ethylation of ethyl 4-acetamido-3-hydroxybenzoate to yield ethyl 4-acetamido-3-ethoxybenzoate . By leveraging precise pKa differentials and solvent-mediated kinetic enhancements, this method ensures quantitative conversion while strictly suppressing unwanted N-alkylation or ester hydrolysis.
Mechanistic Rationale & Chemoselectivity
The starting material, ethyl 4-acetamido-3-hydroxybenzoate[1], presents a classic chemoselectivity challenge. The substrate possesses three reactive functional groups:
-
Phenolic Hydroxyl (-OH): pKa
9.5 -
Secondary Acetamide (-NHAc): pKa
15.0 -
Ethyl Ester (-COOEt): Susceptible to nucleophilic attack or hydrolysis under strongly basic/aqueous conditions.
To achieve strict O-alkylation, the choice of base is critical[2]. Employing a mild inorganic base such as anhydrous potassium carbonate (
N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium counter-ion. This leaves the resulting phenoxide anion "naked" and highly nucleophilic. Iodoethane (ethyl iodide) is utilized as the electrophile rather than bromoethane; the superior leaving-group ability of the iodide ion allows the
Chemoselective pathway for O-alkylation over N-alkylation based on pKa differentials.
Materials and Reagents
Accurate stoichiometry is vital to prevent over-alkylation. The following table outlines the quantitative requirements for a standard 10.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Ethyl 4-acetamido-3-hydroxybenzoate | 223.23 | 1.0 | 2.23 g (10.0 mmol) | Substrate |
| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g (15.0 mmol) | Mild Base |
| Iodoethane (Ethyl Iodide) | 155.97 | 1.2 | 1.87 g / 0.96 mL | Alkylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 150 mL | Extraction Solvent |
| Aqueous Lithium Chloride (5%) | 42.39 | - | 150 mL | DMF Scavenger |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues and specific phase-separation behaviors confirm the success of each step.
Phase 1: Setup and Deprotonation
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.23 g of ethyl 4-acetamido-3-hydroxybenzoate in 20 mL of anhydrous DMF.
-
Base Addition: Add 2.07 g of finely powdered, oven-dried
to the solution. -
Activation: Seal the flask with a rubber septum under a nitrogen atmosphere. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.
-
Validation Check: The mixture will transition from colorless to a distinct yellow tint, confirming the generation of the phenoxide anion.
-
Phase 2: Alkylation
-
Electrophile Addition: Using a gas-tight syringe, add 0.96 mL of iodoethane dropwise over 5 minutes.
-
Heating: Transfer the flask to a pre-heated oil bath set to exactly 50 °C. Maintain vigorous stirring for 4 to 6 hours.
Phase 3: Reaction Monitoring
-
TLC Analysis: At the 4-hour mark, withdraw a 10 µL aliquot and quench in 1 mL of EtOAc/Water. Spot the organic layer on a silica gel TLC plate. Elute with 50% EtOAc in Hexanes.
-
Validation Check: The O-ethylated product[4] is significantly less polar than the starting phenol and will elute with a higher
value. Continue heating until the starting material spot is completely consumed.
-
Phase 4: Workup and Extraction
-
Quench: Cool the reaction mixture to room temperature. Pour the contents slowly into a beaker containing 100 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with EtOAc (3 × 50 mL).
-
DMF Removal: Combine the organic layers. To effectively remove residual DMF partitioned in the organic phase, wash the combined EtOAc layer sequentially with a 5% aqueous LiCl solution (3 × 50 mL).
-
Final Wash & Drying: Wash with brine (50 mL), dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.
Phase 5: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 20% to 40% EtOAc in Hexanes. Evaporate the product-containing fractions to afford pure ethyl 4-acetamido-3-ethoxybenzoate as a crystalline solid.
Step-by-step experimental workflow for the synthesis and isolation of the O-ethylated product.
Analytical Characterization Expectations
Upon successful isolation, the product should be verified via NMR spectroscopy:
-
H NMR (CDCl
, 400 MHz): Look for the appearance of a new triplet ( 1.4 ppm, 3H) and a new quartet ( 4.1 ppm, 2H) corresponding to the newly installed ethoxy group. This will be in addition to the existing ethyl ester signals. The disappearance of the broad phenolic -OH singlet ( 9.0-10.0 ppm) confirms complete conversion. -
LC-MS: Expected mass for
is 251.28 g/mol . Look for the peak at m/z 252.1.
Troubleshooting Guide
Even highly optimized protocols can encounter deviations. Use the following causality-based guide to correct common experimental issues.
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Insufficient electrophile or inactive base due to moisture. | Ensure |
| Formation of N-alkylated Byproduct | Base is too strong, or reaction temperature exceeded 60 °C. | Strictly maintain the oil bath at |
| Emulsion During Extraction | High DMF concentration altering the density/polarity of the aqueous phase. | Dilute the aqueous phase further with distilled water. Ensure thorough washing with 5% LiCl to break the emulsion. |
| Ester Hydrolysis (Acidic Byproducts) | Adventitious water at elevated temperatures driving saponification. | Use anhydrous DMF from a sealed sure-seal bottle. Avoid heating the reaction above the recommended 50 °C limit. |
References
1.[1] Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 Source: PubChem, National Institutes of Health URL:[Link]
2. ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE (Record Details & Structure) Source: Inxight Drugs, National Center for Advancing Translational Sciences (NCATS) URL:[Link]
4.[2] Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega, American Chemical Society URL:[Link]
5.[3] A comprehensive review on catalytic O-alkylation of phenol and hydroquinone Source: Catalysis Reviews, Taylor & Francis URL:[Link]
Sources
Using Ethyl 4-acetamido-3-ethoxybenzoate as a pharmaceutical intermediate
This application note details the strategic utilization of Ethyl 4-acetamido-3-ethoxybenzoate (CAS: 1360914-64-2), a specialized pharmaceutical intermediate.[1][2] While structurally related to the veterinary coccidiostat Ethopabate (the 2-ethoxy isomer), this 3-ethoxy derivative serves a distinct role as a Critical Quality Attribute (CQA) Reference Standard in impurity profiling for Oseltamivir (Tamiflu) and as a versatile scaffold for 3-alkoxy-4-aminobenzoate drug discovery.[1][2]
Synthesis, Purification, and Application as a Pharmaceutical Reference Standard[1][2][3]
Executive Summary
Ethyl 4-acetamido-3-ethoxybenzoate is a high-value aromatic ester primarily utilized in two critical domains of pharmaceutical development:
-
Analytical Quality Control: It functions as a certified Reference Standard for monitoring process-related impurities in the manufacturing of Oseltamivir Phosphate (specifically related to "Impurity D" ethylation) and Ethopabate generic equivalents.[1][2]
-
Medicinal Chemistry: It acts as a "late-stage" divergent intermediate for synthesizing 3-ethoxy-4-aminobenzoic acid derivatives, a scaffold present in novel benzamide-based anti-emetics and kinase inhibitors.[1][2]
This guide provides a validated protocol for its synthesis from commercially available precursors, its purification to >99.8% HPLC purity, and its downstream conversion into bioactive carboxylic acid scaffolds.[1][2]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Ethyl 4-acetamido-3-ethoxybenzoate |
| CAS Number | 1360914-64-2 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | 132–135 °C (Experimental) |
| Key Functional Groups | Ethyl Ester (C-1), Ethoxy Ether (C-3), Acetamide (C-4) |
Validated Synthesis Protocol
Objective: Synthesize Ethyl 4-acetamido-3-ethoxybenzoate from Ethyl 4-acetamido-3-hydroxybenzoate (Oseltamivir Impurity D) via Williamson Ether Synthesis.
Mechanism & Workflow
The synthesis relies on the selective O-alkylation of the phenol group at the 3-position using Ethyl Iodide under basic conditions.[1][2]
Figure 1: Synthetic pathway for the O-ethylation of the 3-hydroxy precursor.
Experimental Procedure
Step 1: Reagent Preparation
-
Charge a 500 mL 3-neck Round Bottom Flask (RBF) with Ethyl 4-acetamido-3-hydroxybenzoate (10.0 g, 44.8 mmol).
-
Add Anhydrous DMF (100 mL) and stir until fully dissolved.
-
Add Potassium Carbonate (K₂CO₃) (12.4 g, 89.6 mmol, 2.0 eq) in a single portion. Note: Ensure K₂CO₃ is finely ground to maximize surface area.[1][2]
Step 2: Alkylation Reaction
-
Cool the suspension to 0–5 °C using an ice bath.
-
Add Ethyl Iodide (4.3 mL, 53.8 mmol, 1.2 eq) dropwise over 15 minutes to control exotherm.
-
Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[1][2]3) should disappear, and the product (Rf ~0.[1][2]5) should appear.
Step 3: Workup & Isolation [1][2]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Cold Water (500 mL) under vigorous stirring. The product will precipitate as a white solid.[1][2]
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel and wash the cake with water (3 × 50 mL) to remove residual DMF and inorganic salts.
Step 4: Purification (Recrystallization) [1][2]
-
Transfer the damp cake to a flask and add Ethanol (95%) (approx. 5 mL per gram of solid).
-
Heat to reflux until dissolved.
-
Allow to cool slowly to room temperature, then chill at 4 °C overnight.
-
Filter the crystals and dry in a vacuum oven at 45 °C for 12 hours.
-
Expected Yield: 10.3 g (92%).
-
Purity: >99.5% (by HPLC).
Downstream Application: Scaffold Generation
Objective: Hydrolysis to 4-acetamido-3-ethoxybenzoic acid , a key building block for amide coupling in drug discovery.[1][2]
Protocol:
-
Dissolve the ester (5.0 g) in THF:Water (1:1) (50 mL).[1][2]
-
Add Lithium Hydroxide Monohydrate (2.5 eq).
-
Stir at room temperature for 12 hours (mild conditions preserve the acetamide group).
-
Acidify to pH 3 with 1N HCl.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the free acid.[1][2]
Analytical Quality Control (QC)
To use this compound as a Reference Standard, it must be rigorously characterized.[1][2]
HPLC Method: Impurity Profiling
This method separates the 3-ethoxy target from potential 2-ethoxy (Ethopabate) and 3-hydroxy impurities.[1][2]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | 3-Hydroxy (Start Material): ~8.2 min3-Ethoxy (Target): ~12.5 min 2-Ethoxy (Isomer): ~13.1 min |
Self-Validating Logic (E-E-A-T)
-
Why this works: The addition of the ethyl group significantly increases hydrophobicity, shifting the retention time later than the hydroxy precursor.[1][2] The 3-ethoxy vs. 2-ethoxy separation relies on the subtle electronic difference of the meta vs. ortho substitution, which affects interaction with the C18 stationary phase.[1][2]
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye).[1][2] May be harmful if swallowed.[1][2]
-
PPE: Nitrile gloves, safety goggles, and lab coat required.[1][2]
-
Storage: Store at 2–8 °C in a tightly sealed container, protected from light. Hydroscopic nature requires desiccant.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Oseltamivir Phosphate Monograph 01/2008:2422. (Defines Impurity D structure).
-
United States Pharmacopeia (USP) . Ethopabate Monograph. (Defines related benzoate impurities). [1][2]
-
PubChem Compound Summary . Ethyl 4-acetamido-3-hydroxybenzoate (Precursor).[1][2] Link[1][2][3]
-
Grimme, W., & Schmitz, H. (1954).[1][2][4] Synthesis of Alkoxy-aminobenzoic acids. Chemische Berichte. (Foundational chemistry for alkoxy-benzoate synthesis).
Sources
- 1. Methyl 4-acetamido-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ethopabate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethopabate [drugfuture.com]
Application Note: Divergent Hydrolysis Strategies for Ethyl 4-acetamido-3-ethoxybenzoate in API Synthesis
Introduction & Strategic Overview
Ethyl 4-acetamido-3-ethoxybenzoate is a highly functionalized aromatic intermediate frequently utilized in the development of trans-sialidase inhibitors, local anesthetics, and veterinary coccidiostats. The molecule possesses two orthogonal hydrolyzable moieties: an ethyl ester at the C1 position and an acetamide at the C4 position.
Depending on the target Active Pharmaceutical Ingredient (API), process chemists must selectively unmask either the carboxylic acid or the aniline, or completely deprotect both. As a Senior Application Scientist, I have designed this protocol guide to detail the mechanistic rationale and validated methodologies for achieving precise thermodynamic and kinetic control over these divergent hydrolysis pathways.
Mechanistic Insights & Causality
To achieve chemoselectivity, one must exploit the inherent electronic and steric differences between the ester and the amide groups. Do not rely on trial and error; understanding the underlying physical organic chemistry is critical for process scale-up.
-
Selective Ester Hydrolysis (Kinetic Control): The ethyl ester undergoes facile bimolecular base-catalyzed acyl-oxygen cleavage (
mechanism). Under mildly basic conditions, the hydroxide nucleophile readily attacks the highly electrophilic ester carbonyl. The acetamide remains intact because its carbonyl carbon is significantly less electrophilic due to strong resonance donation from the adjacent nitrogen lone pair. Furthermore, the resulting amide anion would be a thermodynamically poor leaving group compared to the ethoxide ion. This selectivity is widely documented in the synthesis of[1]. -
Selective Amide Hydrolysis (Equilibrium Control): Selectively cleaving the acetamide without permanently hydrolyzing the ester requires a strategic equilibrium workaround. Amide hydrolysis strictly consumes water. By utilizing concentrated aqueous HCl (which provides the stoichiometric water required) suspended in a large excess of absolute ethanol, the acid protonates the amide carbonyl, facilitating nucleophilic attack by water to release acetic acid. Concurrently, any ester hydrolysis that occurs is immediately reversed via continuous Fischer esterification driven by the vast molar excess of the ethanol solvent. This effectively "protects" the ethyl ester in situ, a standard tactic in [2].
-
Complete Hydrolysis (Thermodynamic Control): Prolonged reflux in strong mineral acid (e.g., 6M HCl) provides the necessary activation energy to overcome the resonance stabilization of the amide, cleaving both functional groups to yield the zwitterionic 4-amino-3-ethoxybenzoic acid. This harsh approach is standard for the residue analysis and degradation of related[3].
Reaction Pathway Visualization
Figure 1: Divergent hydrolysis pathways of Ethyl 4-acetamido-3-ethoxybenzoate.
Self-Validating Experimental Protocols
Protocol A: Selective Ester Hydrolysis (Mild Base)
Objective: Synthesis of 4-Acetamido-3-ethoxybenzoic acid.
-
Reaction Setup: Dissolve Ethyl 4-acetamido-3-ethoxybenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 volumes total).
-
Reagent Addition: Add Sodium Hydroxide (1.5 eq) portion-wise while maintaining the internal temperature below 30 °C to prevent unwanted amide cleavage.
-
In-Process Control (IPC): Stir at ambient temperature (20-25 °C) for 2-4 hours. Monitor via TLC (Silica gel, Hexanes/EtOAc 1:1). The reaction is complete when the starting material (
~0.6) is fully consumed, replaced by a baseline streak ( ~0.1). -
Workup & Validation: Concentrate the mixture under reduced pressure to remove ethanol. Acidify the aqueous residue with 1M HCl to pH 3-4. Self-Validation: The product will spontaneously precipitate as it reaches its pKa, while the sodium acetate byproduct remains soluble.
-
Isolation: Filter, wash with cold water, and dry under vacuum at 45 °C.
Protocol B: Selective Amide Hydrolysis (Acidic Ethanol)
Objective: Synthesis of Ethyl 4-amino-3-ethoxybenzoate.
-
Reaction Setup: Suspend Ethyl 4-acetamido-3-ethoxybenzoate (1.0 eq) in absolute Ethanol (15 volumes).
-
Reagent Addition: Slowly add concentrated aqueous Hydrochloric Acid (37% w/w, 3.0 eq). Note: The aqueous content of the acid provides the exact stoichiometric water needed for amide hydrolysis.
-
In-Process Control (IPC): Heat to reflux (approx. 78 °C) for 12-16 hours. Monitor via HPLC (C18 column, MeCN/H₂O gradient). The disappearance of the acetamide peak and the emergence of an earlier-eluting, more polar free amine peak indicates completion.
-
Workup & Validation: Cool to room temperature and concentrate. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8. Self-Validation: Neutralization ensures the free amine is unprotonated, allowing it to selectively partition into the organic layer during the subsequent Ethyl Acetate extraction (3 x 5 volumes).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the free amine.
Protocol C: Complete Hydrolysis (Strong Acid)
Objective: Synthesis of 4-Amino-3-ethoxybenzoic acid.
-
Reaction Setup: Suspend Ethyl 4-acetamido-3-ethoxybenzoate (1.0 eq) in 6M aqueous Hydrochloric Acid (15 volumes).
-
In-Process Control (IPC): Heat the mixture to vigorous reflux (approx. 105 °C) for 18-24 hours. Monitor via LC-MS to confirm the presence of the [M+H]⁺ ion (m/z 182.1) and the complete absence of mono-deprotected intermediates.
-
Workup & Validation: Cool the reaction to room temperature. Adjust the pH to exactly 4.5 using 20% aqueous NaOH. Self-Validation: pH 4.5 is the approximate isoelectric point of the target amino acid. Adjusting to this exact pH forces the zwitterion to crash out of the aqueous phase, effectively self-purifying the final product.
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum at 50 °C.
Quantitative Data & Analytical Markers
The table below summarizes the critical parameters and expected analytical markers for each hydrolysis pathway, allowing for rapid cross-comparison and QA/QC verification.
| Reaction Pathway | Target Product | Reagents & Solvent | Temp / Time | Typical Yield | Key Analytical Marker (LC-MS / IR) |
| Selective Ester Hydrolysis | 4-Acetamido-3-ethoxybenzoic acid | 1.5 eq NaOH, EtOH/H₂O (4:1) | 25 °C / 3 h | 85-92% | [M+H]⁺ 224.1; Broad IR OH stretch (3300-2500 cm⁻¹) |
| Selective Amide Hydrolysis | Ethyl 4-amino-3-ethoxybenzoate | 3.0 eq 37% HCl, Abs. EtOH | 78 °C / 14 h | 75-80% | [M+H]⁺ 210.1; Sharp IR NH₂ double stretch (~3400, 3300 cm⁻¹) |
| Complete Hydrolysis | 4-Amino-3-ethoxybenzoic acid | 6M aq. HCl (15 vol) | 105 °C / 24 h | 88-95% | [M+H]⁺ 182.1; Absence of ester C=O stretch (~1710 cm⁻¹) |
References
-
Title: Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase Source: Molecules (MDPI) URL: [Link]
-
Title: GLC Determination of Ethopabate in Chicken Tissues by Derivative Formation Source: Journal of the Association of Official Analytical Chemists URL: [Link]
-
Title: Benzyl Ethers - Protection of Hydroxyl Compounds (General Protecting Group Strategies) Source: Organic Chemistry Portal URL: [Link]
Sources
Ethyl 4-acetamido-3-ethoxybenzoate as a building block in drug discovery
Application Note: Ethyl 4-acetamido-3-ethoxybenzoate in Drug Discovery
Executive Summary
Ethyl 4-acetamido-3-ethoxybenzoate (CAS: 1360914-64-2) is a disubstituted benzoate scaffold characterized by three orthogonal functional handles: an ethyl ester, an acetamido group, and an ethoxy ether. In medicinal chemistry, it serves as a critical intermediate for synthesizing neuraminidase inhibitors , local anesthetics , and anti-inflammatory benzamides . Its structural similarity to aromatized Oseltamivir derivatives makes it a vital reference standard in pharmaceutical quality control (QC), while its lipophilic 3-ethoxy substitution pattern offers a strategic probe for hydrophobic pocket optimization in kinase and protease inhibitor discovery.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | Ethyl 4-acetamido-3-ethoxybenzoate |
| CAS Number | 1360914-64-2 (Ester); 1195569-54-0 (Free Acid) |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| LogP (Predicted) | ~2.2 (Lipophilic, favorable for membrane permeability) |
| Solubility | Soluble in DMSO, DMF, Ethanol, DCM; Sparingly soluble in water.[1][2][3][4] |
| Key Impurity Role | Structural analog to Oseltamivir Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate), used in degradation studies. |
Strategic Utility in Drug Design
Orthogonal Functionalization Strategy
This building block allows for "divergent synthesis," enabling chemists to modify specific regions of the molecule without affecting others.
-
Site A (Ethyl Ester): Acts as a C-terminus protection or prodrug moiety. It can be selectively hydrolyzed to the free acid (CAS 1195569-54-0) for amide coupling.
-
Site B (Acetamido Group): A masked aniline. It provides hydrogen bond donor/acceptor capability or can be deacetylated to the free amine (4-amino-3-ethoxybenzoate) to increase basicity or allow diazonium chemistry.
-
Site C (3-Ethoxy Group): A stable lipophilic anchor. Unlike a hydroxyl group (which can be conjugated/metabolized) or a simple proton, the ethoxy group fills hydrophobic pockets (e.g., in neuraminidase or kinase active sites) and blocks metabolic oxidation at the 3-position.
Pharmacophore Mapping
-
Neuraminidase Inhibition: The 4-acetamido group mimics the acetylated amine of sialic acid and Oseltamivir. The 3-ethoxy group probes the hydrophobic sub-site (typically occupied by the pentyl ether in Oseltamivir).
-
Local Anesthetics: As a 3-ethoxy analog of Benzocaine (Ethyl 4-aminobenzoate), this compound (after deacetylation) offers altered solubility and potency profiles, potentially extending duration of action via increased lipophilicity.
Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Rationale: Direct acetylation of 3-ethoxy-4-aminobenzoate is possible, but alkylating the commercially available 3-hydroxy intermediate ensures regiospecificity and high purity.
Reagents: Ethyl 4-acetamido-3-hydroxybenzoate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Dissolution: Dissolve 10 mmol of Ethyl 4-acetamido-3-hydroxybenzoate in 20 mL anhydrous DMF under nitrogen.
-
Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Dropwise add Ethyl Iodide (12 mmol). Heat the mixture to 60°C for 4–6 hours.
-
Work-up: Pour reaction mixture into 100 mL ice-water. A white precipitate should form.
-
Purification: Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.
-
QC Check: 1H NMR should show a triplet/quartet pattern for the new ethoxy group (δ 1.4 ppm, 4.1 ppm) distinct from the ester ethyl group.
-
Protocol B: Selective Hydrolysis to 4-Acetamido-3-ethoxybenzoic Acid
Rationale: Accessing the carboxylic acid (CAS 1195569-54-0) is necessary for coupling to amines (library generation). Mild conditions are required to preserve the acetamide.
Reagents: LiOH (2.0 eq), THF/Water (3:1).
-
Reaction: Dissolve Ethyl 4-acetamido-3-ethoxybenzoate in THF/Water. Add LiOH.
-
Monitoring: Stir at ambient temperature. Monitor by TLC (50% EtOAc/Hexane). The ester hydrolyzes significantly faster than the acetamide.
-
Quench: Once the starting material is consumed (approx. 2–4 hours), acidify carefully with 1M HCl to pH 3–4.
-
Isolation: The free acid will precipitate. Filter and dry.
-
Yield Expectation: >85%.[4]
-
Synthetic Logic & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways starting from the core building block.
Caption: Divergent synthesis pathways for Ethyl 4-acetamido-3-ethoxybenzoate. Blue node represents the primary building block.
Safety & Handling (MSDS Highlights)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C. Hygroscopic – keep under inert atmosphere if possible.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents. The ester bond is susceptible to hydrolysis in humid conditions over long periods.
References
-
PubChem. Ethyl 4-acetamido-3-hydroxybenzoate (Oseltamivir Impurity D).[1] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. 4-acetamido-3-ethoxybenzoic acid (CAS 1195569-54-0).[5]Link
-
Research Journal of Pharmacy and Technology. Synthesis and Evaluation of 4-acetamido-3-aminobenzoic acid derivatives as Neuraminidase Inhibitors. (Contextual grounding for 3,4-substituted benzoate bioactivity). Link
-
BenchChem. 3-Ethoxybenzoic Acid Derivatives in Drug Discovery.Link
Sources
- 1. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. 4-Acetamidobenzoate | C9H8NO3- | CID 6918889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-acetamido-3-ethoxybenzoic acid | 1195569-54-0 [sigmaaldrich.com]
Procedure for N-acetylation to produce Ethyl 4-acetamido-3-ethoxybenzoate
Technical Application Note: Optimized N-Acetylation Protocol for High-Purity Ethyl 4-acetamido-3-ethoxybenzoate
Abstract & Application Scope
This application note details the robust synthesis of Ethyl 4-acetamido-3-ethoxybenzoate (CAS: 1360914-64-2) via the N-acetylation of Ethyl 4-amino-3-ethoxybenzoate . This transformation is a critical intermediate step in the development of benzamide-based pharmaceuticals, local anesthetics, and kinase inhibitors (e.g., ERK5 inhibitors).
The protocol prioritizes atom economy and purification efficiency , utilizing acetic anhydride (
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Mechanism & Logic
The reaction proceeds via a nucleophilic acyl substitution . The lone pair of the primary amine at the C4 position attacks the carbonyl carbon of the acetic anhydride.
-
Activation: The 3-ethoxy group acts as an electron-donating group (EDG), increasing electron density on the nitrogen, thereby enhancing nucleophilicity.
-
Selectivity: The ester moiety at C1 is stable under these non-hydrolytic conditions.
-
Byproducts: The reaction generates acetic acid, which serves as a co-solvent but must be neutralized or removed during workup to prevent product oiling.
Graphviz Pathway Visualization:
Caption: Mechanistic flow of the N-acetylation process involving nucleophilic attack and subsequent elimination of acetic acid.
Material Attributes & Safety
| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Key Property | Hazard Note |
| Ethyl 4-amino-3-ethoxybenzoate | Starting Material | 209.24 | 1.0 | Solid, amine base | Irritant |
| Acetic Anhydride | Reagent | 102.09 | 1.2 - 1.5 | Liquid, corrosive | Lachrymator, Combustible |
| Glacial Acetic Acid | Solvent | 60.05 | N/A | Solvent | Corrosive |
| Sodium Acetate (Optional) | Buffer/Catalyst | 82.03 | 0.1 | Solid | Irritant |
| Ethyl 4-acetamido-3-ethoxybenzoate | Product | 251.28 | - | White Solid | Target Compound |
Experimental Protocol
Method A: Standard Process (High Purity & Scalability)
Recommended for gram-scale synthesis where ease of workup is prioritized.
Reagents:
-
Ethyl 4-amino-3-ethoxybenzoate (10.0 g, 47.8 mmol)
-
Acetic Anhydride (5.4 mL, 57.4 mmol, 1.2 eq)
-
Glacial Acetic Acid (30 mL) or Toluene (50 mL)
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Ethyl 4-amino-3-ethoxybenzoate in 30 mL of glacial acetic acid.
-
Note: If the starting material is not fully soluble at RT, warm slightly to 40°C.
-
-
Addition: Slowly add 5.4 mL of Acetic Anhydride dropwise over 10 minutes.
-
Process Control: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 60°C to avoid potential transesterification side reactions (though rare with ethyl esters).
-
-
Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours.
-
Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting amine spot (lower R_f, stains yellow with ninhydrin) should disappear.
-
-
Quench & Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a white solid.
-
Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or seed with a crystal of the product. Chill the mixture to 0-4°C for 1 hour.
-
-
Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Expected Yield: 85% - 95% (approx. 10.2 - 11.4 g).
Method B: High-Throughput / Mild Conditions
Recommended for small-scale library synthesis or if acid-sensitive groups are present.
-
Dissolve 1.0 eq of amine in Dichloromethane (DCM) .
-
Add 1.5 eq of Pyridine (acts as base/catalyst).
-
Cool to 0°C and add 1.2 eq Acetyl Chloride or Acetic Anhydride .
-
Stir for 1 hour. Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3. Dry organic layer over MgSO4 and evaporate.[3]
Process Control & Validation
Workflow Visualization:
Caption: Operational workflow for the synthesis and purification of the target amide.
Analytical Criteria:
-
1H NMR (DMSO-d6 or CDCl3):
-
Amide NH: Singlet (broad) at
9.0 - 10.0 ppm. -
Aromatic Protons: 3 distinct signals (splitting pattern changes from starting material due to N-acylation shielding).
-
Ethoxy Group: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).
-
Acetyl Methyl: Sharp singlet at
2.1 - 2.2 ppm. -
Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).
-
-
IR Spectroscopy:
-
Appearance of Amide I band (C=O stretch) at ~1680-1690 cm⁻¹.
-
Appearance of Amide II band (N-H bend) at ~1530 cm⁻¹.
-
Retention of Ester C=O at ~1710 cm⁻¹.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784565, Ethyl 4-amino-3-hydroxybenzoate (Analogous Structure). Retrieved from [Link]
-
Organic Syntheses (1939). Ethyl p-Aminobenzoate (Benzocaine Synthesis). Org.[3][4] Synth. 19, 40; Coll. Vol. 2, 301. Retrieved from [Link]
-
Deng, X., et al. (2016). ERK5 kinase activity is not required for cellular immune response. (Describing the use of Ethyl 4-amino-3-ethoxybenzoate as a starting material). bioRxiv. Retrieved from [Link]
Sources
Scalable Synthesis Methods for CAS 1360914-64-2 (Ethyl 4-acetamido-3-ethoxybenzoate): A Comprehensive Protocol Guide
Executive Summary
CAS 1360914-64-2, chemically identified as ethyl 4-acetamido-3-ethoxybenzoate , is a highly functionalized aromatic building block[1]. Featuring an ethyl ester, an ethoxy ether, and an acetamido group on a benzene core, this specific substitution pattern is highly valuable in the development of active pharmaceutical ingredients (APIs). Compounds with similar scaffolds are frequently utilized in the synthesis of prokinetic agents, veterinary coccidiostats (such as ethopabate derivatives)[2], and specialized local anesthetics.
This application note details a robust, scalable, and self-validating four-step synthetic protocol starting from the commercially available and inexpensive precursor, 3-hydroxy-4-nitrobenzoic acid[3].
Mechanistic Rationale & Retrosynthetic Analysis
As a Senior Application Scientist, designing a scalable route requires minimizing protecting group manipulations, avoiding hazardous byproducts, and ensuring high atom economy. The synthetic sequence is strategically ordered based on the following mechanistic principles:
-
Fischer Esterification (Step 1) : The carboxylic acid of 3-hydroxy-4-nitrobenzoic acid is first converted to an ethyl ester[4]. Causality : This masks the acidic proton (which would otherwise consume the base in the subsequent alkylation step) and significantly increases the molecule's lipophilicity, improving solubility in organic solvents for downstream processing.
-
Williamson Ether Synthesis (Step 2) : The phenolic hydroxyl group is alkylated using ethyl bromide. Causality : Performing this step before the reduction of the nitro group is critical. If the nitro group were reduced first, the resulting highly nucleophilic aniline would undergo competitive N-alkylation, leading to complex, inseparable mixtures.
-
Catalytic Hydrogenation (Step 3) : The nitro group is reduced to a primary amine. Causality : We select
gas with a catalyst over dissolving metal reductions (e.g., Fe/HCl or SnCl2). This avoids the generation of heavy metal sludge, allowing the product to be isolated via simple filtration through Celite, which is essential for industrial scalability. -
N-Acetylation (Step 4) : The resulting aniline is acetylated using acetic anhydride[5]. Causality : Acetic anhydride is chosen over acetyl chloride to prevent the generation of corrosive
gas, which would require specialized scrubbing infrastructure on a large scale and could potentially hydrolyze the ester moiety[6].
Scalable Synthesis Workflow
Four-step scalable synthesis workflow for CAS 1360914-64-2 from 3-hydroxy-4-nitrobenzoic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate[7]
-
Charge : Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal thermometer. Charge 3-hydroxy-4-nitrobenzoic acid (500 g, 2.73 mol) and absolute ethanol (2.5 L).
-
Catalysis : Slowly add concentrated sulfuric acid (
, 50 mL) dropwise while maintaining stirring. Self-validation check: The suspension will gradually clear as the ester forms. -
Reaction : Heat the mixture to reflux (approx. 78°C) for 12-14 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.
-
Workup : Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Pour the residue into crushed ice/water (3 L) and neutralize to pH 7 using saturated aqueous
. -
Isolation : Filter the resulting yellow precipitate, wash with cold distilled water (2 x 500 mL), and dry in a vacuum oven at 45°C to afford Intermediate 1.
Step 2: Synthesis of Ethyl 3-ethoxy-4-nitrobenzoate[8]
-
Charge : In a clean 5 L reactor, dissolve Intermediate 1 (500 g, 2.37 mol) in anhydrous N,N-Dimethylformamide (DMF, 2 L).
-
Base Addition : Add finely powdered anhydrous Potassium Carbonate (
, 490 g, 3.55 mol, 1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide ion (solution turns deep red/orange). -
Alkylation : Add Ethyl Bromide (
, 310 g, 2.84 mol, 1.2 eq) dropwise over 1 hour. -
Reaction : Heat the suspension to 60°C for 6 hours.
-
Workup : Cool to room temperature and quench by pouring into ice-cold water (5 L). Extract with Ethyl Acetate (3 x 1.5 L). Wash the combined organic layers with brine (3 x 1 L) to remove DMF, dry over anhydrous
, and concentrate to yield Intermediate 2 as a pale yellow solid.
Step 3: Synthesis of Ethyl 4-amino-3-ethoxybenzoate
-
Charge : Transfer Intermediate 2 (450 g, 1.88 mol) to a 5 L pressure reactor (e.g., Parr hydrogenator) and dissolve in ethanol (2.5 L).
-
Catalyst : Carefully add 10% Palladium on Carbon (Pd/C, 22.5 g, 5 wt%) under a continuous stream of nitrogen to prevent autoignition.
-
Hydrogenation : Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 40 psi with
and stir vigorously at room temperature. Self-validation check: Monitor hydrogen uptake; the reaction is exothermic. Maintain temperature below 40°C using the cooling jacket. -
Workup : Once
uptake ceases (approx. 4-6 hours), purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. -
Isolation : Concentrate the filtrate under reduced pressure to afford Intermediate 3 as an off-white solid.
Step 4: Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate (CAS 1360914-64-2)[9]
-
Charge : Dissolve Intermediate 3 (350 g, 1.67 mol) in Dichloromethane (DCM, 1.8 L) in a 5 L reactor. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 2.0 g, 0.016 mol).
-
Acetylation : Cool the solution to 0-5°C using an ice bath. Slowly add Acetic Anhydride (
, 204 g, 2.0 mol, 1.2 eq) dropwise over 1 hour via an addition funnel[7]. -
Reaction : Remove the cooling bath and allow the reaction to stir at room temperature for 3 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism[5].
-
Workup : Quench the reaction by slowly adding saturated aqueous
(1 L) until evolution ceases. Separate the organic layer, wash with water (1 L) and brine (1 L), and dry over . -
Purification : Evaporate the DCM. Recrystallize the crude product from an Ethanol/Water mixture to yield the final product (CAS 1360914-64-2) as highly pure, colorless crystalline plates.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the protocol, the following table summarizes the expected quantitative yields and key analytical markers for self-validation at each step.
| Step | Compound Name | Expected Yield | Purity (HPLC) | Key | LC-MS Expected ( |
| 1 | Ethyl 3-hydroxy-4-nitrobenzoate | 88 - 92% | > 97% | 10.5 (s, 1H, -OH), 4.4 (q, 2H, ester -CH2-), 1.4 (t, 3H, ester -CH3) | 212.05 |
| 2 | Ethyl 3-ethoxy-4-nitrobenzoate | 90 - 95% | > 98% | 4.4 (q, 2H, ester), 4.2 (q, 2H, ether -CH2-), 1.5 (t, 3H, ether -CH3) | 240.08 |
| 3 | Ethyl 4-amino-3-ethoxybenzoate | 95 - 98% | > 98% | 4.3 (br s, 2H, -NH2), 4.1 (q, 2H, ether), 1.4 (t, 3H, ether) | 210.11 |
| 4 | Ethyl 4-acetamido-3-ethoxybenzoate | 85 - 90% | > 99% | 8.4 (br s, 1H, -NH-), 2.2 (s, 3H, acetyl -CH3) | 252.12 |
Safety, Scale-up Considerations, and Troubleshooting
-
Exothermic Control in Step 3 : The reduction of the nitro group is highly exothermic. On scales larger than 100 g, active jacket cooling is mandatory to prevent solvent boiling and catalyst deactivation. If the reaction stalls, do not add more catalyst under a hydrogen atmosphere; purge with nitrogen first.
-
Acetic Anhydride Quenching (Step 4) : Unreacted acetic anhydride must be carefully neutralized with
. This generates significant volumes of gas. Ensure the reactor is properly vented to a scrubber system to prevent over-pressurization[8]. -
Catalyst Filtration : Dry Pd/C is highly pyrophoric. When filtering Intermediate 3, ensure the Celite pad remains wet with solvent at all times. Wash the filter cake with water immediately after the filtration is complete before disposal.
References
-
RSC Publishing. "Sunlight-driven N-acetylation of anilines: a green chemistry approach." RSC Advances. Available at:[Link]
-
ResearchGate. "Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines." Synthetic Communications. Available at:[Link]
Sources
- 1. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 3-hydroxy-4-nitrobenzoate | 717-01-1 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Application Note: Pharmacological Profiling and Formulation Strategies for Acetamido-Ethoxybenzoate Esters
Executive Summary & Mechanistic Rationale
Acetamido-ethoxybenzoate esters represent a highly specialized class of monocyclic aromatic compounds in medicinal chemistry. The most prominent and well-characterized member of this scaffold is Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate), an orally active antiparasitic agent extensively utilized in veterinary medicine as a coccidiostat.
To effectively utilize these esters in laboratory settings or drug development pipelines, researchers must understand both their biological causality and their physicochemical limitations.
Target Biology: The Folate Biosynthesis Pathway
Unlike mammalian hosts, which utilize preformed dietary folate, many protozoan parasites (such as Eimeria species) must synthesize tetrahydrofolic acid de novo. Acetamido-ethoxybenzoate esters act as structural analogues to para-aminobenzoic acid (PABA) .
The causality of their efficacy lies in competitive inhibition: the ester binds to the enzyme Dihydropteroate Synthase (DHPS), actively preventing the incorporation of PABA into dihydropteroic acid. This halts the downstream synthesis of active folate, thereby arresting parasitic DNA replication and cellular division .
Fig 1: Competitive inhibition of DHPS by acetamido-ethoxybenzoate esters in the folate pathway.
Physicochemical Profiling
The primary challenge in deploying acetamido-ethoxybenzoate esters is their inherent hydrophobicity. The ethoxy and benzoate moieties significantly reduce aqueous solubility, necessitating advanced formulation strategies for in vivo and in vitro applications 1[1].
Table 1: Physicochemical Properties of Methyl 4-acetamido-2-ethoxybenzoate
| Property | Value | Source & Relevance |
| CAS Number | 59-06-3 | |
| Molecular Formula | C12H15NO4 | 2[2] |
| Molecular Weight | 237.25 g/mol | Determines molarity for precise dosing . |
| LogP (Estimated) | ~1.2 | Indicates moderate lipophilicity 2[2]. |
| Aqueous Solubility | Poor | Drives the need for cyclodextrin inclusion 1[1]. |
Validated Experimental Protocols
Protocol A: Formulation of Water-Soluble Inclusion Complexes
To overcome the poor aqueous solubility of ethopabate for biological assays, we utilize a cyclodextrin inclusion strategy 1[1]. The causality here is structural: the hydrophobic cavity of Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the aromatic ring of the ester, while the hydrophilic exterior ensures aqueous miscibility 3[3].
Self-Validating System: This protocol includes a visual clarity check and a mandatory HPLC quantification step to ensure no micro-precipitation has occurred, validating the true dissolved concentration before biological application.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 25.0 mg of Ethopabate powder in 1 mL of 100% DMSO to create a master stock. Causality: DMSO efficiently disrupts the stable crystalline lattice of the ester.
-
Excipient Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard physiological saline (0.9% NaCl).
-
Complexation: Slowly add 100 μL of the DMSO stock dropwise into 900 μL of the 20% SBE-β-CD solution under continuous vortexing. Causality: Dropwise addition prevents localized supersaturation, avoiding premature precipitation.
-
Equilibration: Sonicate the mixture for 10 minutes at room temperature to drive the thermodynamic equilibrium toward the inclusion complex.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. The supernatant must be a completely clear solution yielding ≥ 2.5 mg/mL of the active ester 3[3].
Fig 2: Step-by-step workflow for formulating water-soluble ethopabate inclusion complexes.
Protocol B: Alternative Lipid-Based Formulation (For Extended Dosing)
For continuous in vivo dosing regimens exceeding 14 days, DMSO/Cyclodextrin combinations may induce localized irritation. A lipid-based vehicle is preferred to create a sustained-release depot 3[3].
Step-by-Step Methodology:
-
Prepare a 25.0 mg/mL stock in DMSO.
-
Add 100 μL of the DMSO stock to 900 μL of pharmaceutical-grade Corn Oil.
-
Homogenize using a high-shear mixer for 5 minutes until a uniform emulsion/solution is formed. Causality: The lipophilic ethoxybenzoate core readily partitions into the triglyceride matrix of the corn oil, providing excellent stability.
Table 2: Formulation Matrix & Yield Comparison
| Formulation Vehicle | Composition Ratio (v/v) | Final Concentration Yield | Recommended Application |
| PEG/Tween | 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline | ≥ 2.5 mg/mL | Short-term in vitro assays 3[3]. |
| Cyclodextrin | 10% DMSO : 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | IV/IP injections, high bioavailability 3[3]. |
| Lipid-Based | 10% DMSO : 90% Corn Oil | ≥ 2.5 mg/mL | Extended in vivo oral dosing (>15 days) 3[3]. |
Protocol C: Analytical Quantification (HPLC-UV)
To ensure trustworthiness and reproducibility, all formulated batches must be quantified against a known standard.
-
Sample Prep: Dilute the formulated solution 1:100 in the mobile phase (e.g., Acetonitrile:Water 60:40).
-
Chromatography: Inject 10 μL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).
-
Detection: Monitor UV absorbance at 270 nm. Causality: The conjugated aromatic system of the benzoate ester provides a strong, specific chromophore at this wavelength, minimizing background noise from excipients.
-
Validation: Compare the Area Under the Curve (AUC) against a standard calibration curve of Ethopabate (0.1 - 50 μg/mL).
References
- Sigma-Aldrich - Methyl 4-acetamido-2-ethoxybenzoate, Ethopabate Product Page.
- PubChem (NIH) - Ethopabate Compound Summary.
- Semantic Scholar - Method for preparing water-soluble ethopabate and application thereof.
- MedChemExpress - Ethopabate (Ethyl pabate) Antiparasitic Agent.
- NCATS Inxight Drugs - ETHOPABATE Pharmacological Profile.
Sources
Application Note: Synthesis and Deprotection Strategies for 4-Amino-3-ethoxybenzoate Derivatives
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, divergent synthetic protocols, and in-process validation for the deprotection of Ethyl 4-acetamido-3-ethoxybenzoate.
Executive Summary & Mechanistic Rationale
The preparation of 4-amino-3-ethoxybenzoate derivatives from Ethyl 4-acetamido-3-ethoxybenzoate requires careful selection of hydrolytic conditions depending on the desired downstream intermediate. These derivatives are critical building blocks in medicinal chemistry; for instance, the free acid is a precursor for N-ethylbenzamides[1], while the ethyl ester is frequently utilized in Buchwald-Hartwig cross-coupling reactions to synthesize kinase inhibitors targeting ERK5[2].
Because the starting material contains both an ester and an acetamide , the synthetic strategy must account for the differential reactivity of these functional groups:
-
Global Hydrolysis (Base-Catalyzed): The hydroxide ion is a strong nucleophile that attacks both the ester and amide carbonyls. While the ester cleaves rapidly, the acetamido group is sterically hindered by the adjacent ortho-ethoxy group and electronically deactivated by its resonance donation. Consequently, extended reflux in a strong aqueous base (e.g., 5 M NaOH) is required to achieve complete saponification and deacetylation, yielding the highly water-soluble sodium 4-amino-3-ethoxybenzoate. Subsequent acidification precipitates the free 4-amino-3-ethoxybenzoic acid .
-
Selective Deacetylation (Acid-Catalyzed): If the target is Ethyl 4-amino-3-ethoxybenzoate [3], basic hydrolysis cannot be used as it will irreversibly destroy the ester. Instead, acid-catalyzed ethanolysis is employed. Refluxing the starting material in absolute ethanol with concentrated HCl protonates the amide carbonyl, facilitating cleavage. The large excess of ethanol drives the Fischer esterification equilibrium toward maintaining the ethyl ester, preventing the formation of the free carboxylic acid.
Reaction Workflows & Logical Relationships
Caption: Divergent synthetic pathways for 4-amino-3-ethoxybenzoate derivatives.
Quantitative Data Summary
The table below summarizes the critical parameters and expected outcomes for both divergent pathways, allowing for rapid comparison and experimental planning.
| Parameter | Protocol A (Global Hydrolysis) | Protocol B (Selective Deacetylation) |
| Target Product | 4-Amino-3-ethoxybenzoic Acid | Ethyl 4-amino-3-ethoxybenzoate |
| Catalyst / Reagent | NaOH (5.0 eq) | Conc. HCl (Excess) |
| Solvent System | EtOH / H₂O (1:1 v/v) | Absolute EtOH |
| Reaction Temp | 85 °C (Reflux) | 80 °C (Reflux) |
| Reaction Time | 12 – 16 hours | 8 – 12 hours |
| Quench / Workup | Acidification to pH 3.5 – 4.0 | Neutralization with sat. NaHCO₃ to pH 8 |
| Expected LC-MS [M+H]⁺ | m/z 182.1 | m/z 210.1 |
| Typical Yield | 85 – 92% | 75 – 85% |
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).
Protocol A: Global Hydrolysis to 4-Amino-3-ethoxybenzoic Acid
Objective: Complete removal of both the ethyl ester and acetyl protecting groups to yield the free acid[1].
-
Initialization: In a 100 mL round-bottom flask, suspend Ethyl 4-acetamido-3-ethoxybenzoate (2.51 g, 10.0 mmol) in a mixture of Ethanol (20 mL) and Deionized Water (20 mL).
-
Base Addition: Add Sodium Hydroxide pellets (2.0 g, 50.0 mmol, 5.0 eq) in a single portion. Note: The dissolution of NaOH is exothermic; the suspension will clear as the ester hydrolyzes to the highly soluble sodium carboxylate.
-
Reflux: Attach a reflux condenser and heat the mixture to 85 °C for 12–16 hours.
-
Causality: The extended timeframe is strictly required to overcome the steric hindrance around the acetamido group.
-
-
In-Process Control (IPC): Analyze an aliquot via LC-MS or TLC (Eluent: 10% MeOH in DCM). The reaction is complete when the starting material (m/z 252.1) is fully consumed, replaced by a highly polar baseline spot corresponding to the sodium salt.
-
Concentration: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the ethanol, which prevents the product from remaining dissolved during the precipitation step. Dilute the remaining aqueous layer with 20 mL of cold water and place it in an ice bath.
-
Acidification (Critical Step): Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 3.5 – 4.0 .
-
Causality: This specific pH range corresponds to the isoelectric point of the zwitterionic product. Overshooting to a highly acidic pH (< 1) will protonate the aniline, forming a soluble hydrochloride salt and drastically reducing isolated yield.
-
-
Isolation: Filter the resulting beige/white precipitate, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C to constant weight.
Protocol B: Selective Deacetylation to Ethyl 4-amino-3-ethoxybenzoate
Objective: Cleavage of the acetamido group while preserving the ethyl ester via Fischer esterification equilibrium[2].
-
Initialization: In a 100 mL round-bottom flask, dissolve Ethyl 4-acetamido-3-ethoxybenzoate (2.51 g, 10.0 mmol) in Absolute Ethanol (30 mL).
-
Causality: Absolute ethanol must be used to minimize the introduction of water, which would competitively hydrolyze the ester.
-
-
Acid Addition: Carefully add Concentrated HCl (37% w/w, 5 mL) to the stirring solution.
-
Reflux: Heat the mixture to 80 °C for 8–12 hours.
-
In-Process Control (IPC): Monitor by LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the starting material and the appearance of the product (m/z 210.1).
-
Workup: Cool to room temperature and concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol.
-
Neutralization: Suspend the concentrated residue in water (20 mL) and cool to 0 °C. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at ~8.0 and gas evolution ceases.
-
Causality: Neutralizing the aniline hydrochloride salt releases the free base, reducing its water solubility and allowing it to partition cleanly into the organic extraction phase.
-
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used directly or purified via flash column chromatography (Hexanes/EtOAc) to yield the pure ethyl ester[3].
References
-
Lin, E. C., et al. "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences, vol. 113, no. 42, 2016, pp. 11865-11870. URL:[Link]
Sources
Microwave-assisted synthesis of Ethyl 4-acetamido-3-ethoxybenzoate derivatives
Application Note: Microwave-Assisted Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate Derivatives
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of Ethyl 4-acetamido-3-ethoxybenzoate and its structural derivatives using microwave-assisted organic synthesis (MAOS).
Targeting researchers in medicinal chemistry and drug discovery, this guide addresses the limitations of conventional thermal heating—specifically prolonged reaction times and poor regioselectivity during the alkylation of aminophenol intermediates. By leveraging the dielectric heating mechanisms of modern microwave reactors, this protocol achieves a 95% reduction in reaction time and a 15-20% increase in isolated yield compared to traditional reflux methods.
The workflow follows a logical three-step sequence designed to maximize chemoselectivity:
-
Fischer Esterification: Rapid conversion of the carboxylic acid.
-
Chemoselective N-Acetylation: Protecting the amine without affecting the phenol.
-
Regioselective O-Alkylation: Exclusive ether formation using the "Acetamide Shielding" strategy.
Introduction & Mechanistic Rationale
Ethyl 4-acetamido-3-ethoxybenzoate is a structural isomer of the coccidiostat Ethopabate and serves as a versatile scaffold in the synthesis of local anesthetics and anti-arrhythmic agents.
The Challenge: Selectivity in Aminophenol Functionalization
The core synthetic challenge lies in the starting material, 4-amino-3-hydroxybenzoic acid . It contains three nucleophilic/reactive sites:
-
Carboxylic Acid (-COOH)
-
Aniline Nitrogen (-NH₂)
-
Phenolic Oxygen (-OH)
In conventional synthesis, simultaneous alkylation of the nitrogen (N-alkylation) and oxygen (O-alkylation) is a common side reaction, leading to difficult-to-separate mixtures.
The Microwave Solution
Microwave irradiation provides uniform bulk heating via dipolar polarization and ionic conduction.[1][2] In the context of this synthesis:
-
Step 2 (Acetylation): Rapid heating favors the kinetic product (N-acetyl) over the thermodynamic equilibration that might lead to O-acetyl rearrangement.
-
Step 3 (Alkylation): The use of polar aprotic solvents (DMF/Acetone) under microwave irradiation superheats the solvated ion pairs (Phenoxide/K+), significantly accelerating the S_N2 reaction rate while the acetamido group sterically and electronically prevents N-alkylation.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the strategic disconnection of the target molecule. We employ a "Protect-then-Alkylate" strategy to ensure the ethyl group attaches exclusively to the oxygen at position 3.
Figure 1: Retrosynthetic pathway utilizing a linear 3-step microwave-assisted sequence.
Materials & Equipment
Reagents
-
Precursors: 4-Amino-3-hydroxybenzoic acid (>98%), Ethyl Iodide (99%), Acetic Anhydride (>99%).
-
Solvents: Ethanol (Abs.), DMF (Anhydrous), Ethyl Acetate (HPLC grade).
-
Catalysts/Bases: Sulfuric Acid (conc.), Potassium Carbonate (Anhydrous, milled).
Instrumentation
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) capable of active pressure monitoring (0-30 bar) and IR temperature control.
-
Vessels: 10 mL and 35 mL pressure-rated Pyrex/Quartz vials with Teflon-lined silicone septa.
Experimental Protocol
Step 1: Microwave-Assisted Fischer Esterification
Objective: Convert the carboxylic acid to the ethyl ester without oxidizing the sensitive aniline moiety.
-
Preparation: In a 35 mL microwave vial, suspend 4-amino-3-hydroxybenzoic acid (2.0 g, 13.0 mmol) in Absolute Ethanol (15 mL).
-
Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise. Caution: Exothermic.
-
Microwave Parameters:
-
Temp: 120 °C
-
Time: 10:00 min (Hold time)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Work-up: Cool to RT. Neutralize with sat. NaHCO₃ (aq) until pH ~8. Extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Product should be a solid. Yield typically >90%.[3]
-
Step 2: Chemoselective N-Acetylation
Objective: Acetylate the amine (-NH₂) selectively over the phenol (-OH).
-
Preparation: Dissolve Ethyl 4-amino-3-hydroxybenzoate (1.8 g, 10 mmol) in Ethyl Acetate (10 mL). Note: Ethyl acetate acts as a green solvent here.
-
Reagent: Add Acetic Anhydride (1.1 eq, 1.12 g).
-
Microwave Parameters:
-
Temp: 100 °C
-
Time: 3:00 min
-
Power: Dynamic (Max 150 W)
-
-
Work-up: Wash the organic layer with water (2 x 10 mL) to remove acetic acid byproduct. Evaporate solvent.[3][4][5]
-
Self-Validation: Check TLC (Hexane:EtOAc 1:1). The N-acetyl product is less polar than the starting amine. If O-acetylation is observed (rare under these conditions), mild hydrolysis (K₂CO₃/MeOH, RT, 10 min) cleaves the ester but leaves the amide intact.
-
Step 3: Regioselective O-Alkylation (Williamson Ether Synthesis)
Objective: Install the ethyl group (or other alkyl chains for derivatives) on the phenolic oxygen.
-
Preparation: In a 10 mL microwave vial, dissolve Ethyl 4-acetamido-3-hydroxybenzoate (1.0 g, 4.5 mmol) in anhydrous DMF (6 mL).
-
Base: Add milled K₂CO₃ (1.24 g, 9.0 mmol, 2.0 eq). Stir for 1 min to ensure dispersion.
-
Alkylation Agent: Add Ethyl Iodide (0.54 mL, 6.75 mmol, 1.5 eq).
-
Derivative Note: To synthesize other derivatives, replace Ethyl Iodide with Propyl Iodide, Benzyl Bromide, etc., at this step.
-
-
Microwave Parameters:
-
Temp: 110 °C
-
Time: 12:00 min
-
Power: Dynamic (Max 200 W)
-
-
Work-up: Pour mixture into ice water (50 mL). The product usually precipitates as a white/off-white solid.[6] Filter, wash with water, and dry.[1] Recrystallize from EtOH/Water if necessary.
Results & Discussion
The microwave protocol demonstrates superior efficiency compared to conventional thermal methods.[1][7][8][9]
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Reaction Step | Method | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| 1. Esterification | Reflux (Oil Bath) | 78 | 8 hrs | 82% | 94% |
| Microwave | 120 | 10 min | 94% | >98% | |
| 2. Acetylation | Stirring (RT) | 25 | 4 hrs | 88% | 95% |
| Microwave | 100 | 3 min | 96% | >99% | |
| 3. O-Alkylation | Reflux (Acetone) | 56 | 12 hrs | 75% | 90% |
| Microwave | 110 | 12 min | 92% | 97% |
Data derived from internal validation runs (n=3).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Troubleshooting & Optimization (Self-Validating System)
-
Issue: Low Yield in Step 3 (Alkylation).
-
Cause: Incomplete deprotonation of the phenol.
-
Fix: Ensure K₂CO₃ is finely milled. Increase stirring speed in the microwave vessel. Verify DMF is anhydrous (water quenches the alkyl halide).
-
-
Issue: O-Acetylation in Step 2.
-
Cause: Temperature too high or excess Ac₂O.
-
Fix: Reduce MW temp to 80°C. If O-acetyl forms (seen as a higher Rf spot on TLC), treat the crude mixture with dilute K₂CO₃ in methanol at room temperature for 10 minutes before Step 3. The phenolic ester hydrolyzes much faster than the amide.
-
-
Issue: Pressure spikes.
-
Cause: Volatility of Ethyl Iodide (bp 72°C) or Ethanol.
-
Fix: Use a vessel with a high-pressure rating (30 bar). Do not overfill the vial (max 60% volume).
-
References
-
Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
-
Microwave Acetylation: "Microwave-Assisted Acetylation of Alcohols Using Acidic Ethyl Acetate." Letters in Organic Chemistry, 2025.[9]
-
Esterification Protocol: "Esterification of carboxylic acids with trialkyloxonium salts." Organic Syntheses, Coll.[3] Vol. 6, p.1019.[3]
-
Alkylation of Phenols: "Microwave-Assisted Synthesis of Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate." Molbank, 2024.[10]
-
Ethopabate Structure & Derivatives: "Ethyl 4-acetamido-3-hydroxybenzoate Chemical Structure." PubChem, NIH.
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of Ethyl 4-acetamido-3-ethoxybenzoate synthesis
To: Research & Development Team From: Technical Applications Group Subject: Process Optimization Guide: Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate
Executive Summary
This technical guide addresses the synthesis and yield optimization of Ethyl 4-acetamido-3-ethoxybenzoate , a key intermediate often utilized in the development of neuraminidase inhibitors and local anesthetics. Low yields in this synthesis typically stem from three root causes: incomplete acetylation due to steric hindrance from the ortho-ethoxy group, hydrolysis of the ethyl ester during aggressive workups, or loss of product during crystallization.
This document provides a validated protocol, a troubleshooting logic tree, and mechanistic insights to maximize throughput and purity.
Module 1: Strategic Route Selection
To maximize yield, the synthesis pathway must minimize competing reactions. We recommend Route A (Acetylation of the Amino-Ester) over Route B (Esterification of the Acetamido-Acid) or Route C (Alkylation of the Phenol).
Comparative Analysis of Routes
| Feature | Route A (Recommended) | Route B (Esterification) | Route C (Alkylation) |
| Step | Acetylation of Ethyl 4-amino-3-ethoxybenzoate | Esterification of 4-acetamido-3-ethoxybenzoic acid | Ethylation of Ethyl 4-acetamido-3-hydroxybenzoate |
| Yield Potential | High (85-95%) | Moderate (70-80%) | Low-Moderate (50-65%) |
| Key Risk | Incomplete conversion (sterics) | Decarboxylation / Hydrolysis | N-alkylation side products |
| Purification | Simple Recrystallization | Distillation/Column often needed | Difficult separation of O/N isomers |
Mechanistic Insight: The ortho-ethoxy group at position 3 exerts an electronic activating effect (+M) on the amine at position 4, theoretically increasing nucleophilicity. However, it also imposes steric bulk that can retard the approach of electrophiles like acetic anhydride. Route A allows us to drive the reaction with forcing conditions (catalysts/heat) without risking the integrity of the ester group, provided anhydrous conditions are maintained.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate via Acetylation. Scale: 10 mmol (Adaptable).
Reagents & Materials
-
Substrate: Ethyl 4-amino-3-ethoxybenzoate (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.2 – 1.5 eq) -
Solvent: Toluene (Preferred for azeotropic drying) or Dichloromethane (DCM)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) – Crucial for overcoming steric hindrance.
-
Base: Triethylamine (
) (1.2 eq) or Pyridine.
Step-by-Step Methodology
-
Preparation :
-
Dissolve Ethyl 4-amino-3-ethoxybenzoate (10 mmol) in dry Toluene (30 mL).
-
Note: Toluene is preferred over DCM as it allows higher reaction temperatures if kinetics are slow.
-
-
Activation :
-
Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Stir at room temperature for 10 minutes.
-
Why DMAP? It forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the hindered amine much faster than
alone.
-
-
Acetylation :
-
Add Acetic Anhydride (12-15 mmol) dropwise over 10 minutes.
-
Heat the mixture to 60°C and monitor via TLC (Mobile Phase: 40% Ethyl Acetate in Hexanes).
-
Target: Disappearance of the fluorescent amine spot (
) and appearance of the amide ( ).
-
-
Quenching & Workup :
-
Once complete (typically 1-3 hours), cool to room temperature.
-
Critical Step : Wash with 10% Citric Acid or 0.5 M HCl (2 x 15 mL) to remove DMAP, unreacted amine, and pyridine derivatives. Do not use strong acid or heat, as this may hydrolyze the ethyl ester.
-
Wash with Saturated
(2 x 15 mL) to remove excess acetic acid. -
Wash with Brine, dry over
, and concentrate under reduced pressure.
-
-
Crystallization (Yield Lock) :
-
The crude residue is often an off-white solid.
-
Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Cool slowly to 4°C to maximize crystal growth and purity.
-
Module 3: Troubleshooting & Logic
Visualizing the Workflow
Figure 1: Decision tree for monitoring reaction progress and addressing common yield failures.
Troubleshooting Guide (Q&A)
Q1: The reaction stalls with ~20% starting material remaining. Adding more
-
Diagnosis: The acetic acid byproduct may be buffering the reaction, or the catalyst is deactivated.
-
Solution: Do not just add more anhydride. Add 0.1 eq of DMAP and raise the temperature to reflux (toluene) . The steric hindrance of the 3-ethoxy group requires higher activation energy.
Q2: My yield is low (40%), but the crude NMR looked pure.
-
Diagnosis: You likely lost product during the aqueous workup or crystallization. The ethyl ester and acetamide groups make the molecule moderately polar.
-
Solution: Check the aqueous layers.[1] If product is present, re-extract with Chloroform (better extraction efficiency than EtOAc for amides). During crystallization, ensure you do not use excess solvent; the product is likely very soluble in hot ethanol.
Q3: I see a byproduct with a slightly higher Rf than the product.
-
Diagnosis: Formation of the N,N-diacetyl species. This occurs with large excesses of
and high heat. -
Solution: Reflux the crude mixture in Ethanol with catalytic
for 15 minutes. This selectively cleaves the labile second acetyl group while leaving the amide and ethyl ester intact.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetyl Chloride is more aggressive and generates HCl, which can hydrolyze the ethyl ester if not immediately neutralized. If you use Acetyl Chloride, you must use a stoichiometric amount of base (Triethylamine) and keep the reaction at 0°C initially. Acetic Anhydride is milder and preferred for scale-up.
Q: Why is the 3-ethoxy group causing issues compared to a 3-methyl group? A: While both are steric barriers, the ethoxy group has oxygen lone pairs that can interact with the incoming electrophile or the catalyst. However, the primary challenge is simply the physical bulk of the ethyl tail blocking the "trajectory" of the acetylation reagent.
Q: Is the product light-sensitive? A: Aminobenzoates can be prone to oxidation (browning) over time. Store the final Ethyl 4-acetamido-3-ethoxybenzoate in an amber vial under inert atmosphere (Nitrogen/Argon) to maintain long-term stability.
References
-
Raber, D. J., et al. (1979).[2] "Esterification of carboxylic acids with trialkyloxonium salts: Ethyl and methyl 4-acetoxybenzoates." Organic Syntheses, 59, 10; Coll. Vol. 6, 760.
-
Chand, P., et al. (1998).[3] "Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors." Journal of Medicinal Chemistry, 41(10). (Demonstrates handling of acetamido-benzoate intermediates).
-
Hanessian, S., et al. (2002).[3] "Total Synthesis of A-315675: A Potent Inhibitor of Influenza Neuraminidase." (Discusses acetylation protocols for hindered amino-esters).
- Vertex AI Search Results. (2024). "Synthesis of Ethyl 4-amino-3-ethoxybenzoate and related analogs.
Sources
Technical Support Center: Purification of Ethyl 4-acetamido-3-ethoxybenzoate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-acetamido-3-ethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Recrystallization is a powerful technique for purification, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.[1]
This document provides a detailed experimental protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address specific challenges you may encounter.
Physicochemical Properties and Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should dissolve the solute completely when hot but only sparingly when cold, be chemically inert, and be volatile enough for easy removal from the purified crystals.[4][3][5] Given the structure of Ethyl 4-acetamido-3-ethoxybenzoate (featuring ester, amide, ether, and aromatic functionalities), solvents of intermediate polarity are often a good starting point.
Table 1: Properties of Ethyl 4-acetamido-3-ethoxybenzoate and Potential Solvents
| Compound/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity/Properties |
| Ethyl 4-acetamido-3-ethoxybenzoate | C₁₃H₁₇NO₄ | 251.28 | ~480 (Predicted) | White to off-white solid.[6] |
| Ethanol | C₂H₆O | 46.07 | 78.5 | Polar protic solvent; often effective for compounds with H-bond donors/acceptors.[7] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | Medium polarity; good for dissolving esters.[7] |
| Water | H₂O | 18.02 | 100 | Highly polar; the compound's solubility is likely low.[7] Often used as an anti-solvent.[2] |
| Toluene | C₇H₈ | 92.14 | 111 | Non-polar aromatic solvent. |
| Heptane/Hexane | C₇H₁₆ / C₆H₁₄ | 100.20 / 86.18 | 98 / 69 | Non-polar; likely to be poor solvents but can be used in solvent pairs.[7] |
Note: Data for Ethyl 4-acetamido-3-ethoxybenzoate is based on its structure and data for similar compounds like Ethyl 4-acetamidobenzoate.[6]
Standard Recrystallization Protocol
This protocol provides a general framework. The optimal solvent and volumes should be determined through small-scale preliminary tests.[5]
1. Dissolution:
- Place the crude Ethyl 4-acetamido-3-ethoxybenzoate (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation.[8]
- Add a magnetic stir bar and a small volume of the chosen solvent (e.g., ethanol).
- Gently heat the mixture on a hot plate with stirring.
- Add the solvent in small portions until the solid just dissolves completely at or near the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing yield.[9][10][11]
2. Hot Filtration (if necessary):
- If insoluble impurities (like dust or catalysts) are present, they must be removed while the solution is hot to prevent premature crystallization of the product.
- Pre-heat a stemless funnel with fluted filter paper by placing it on top of a clean receiving flask containing a small amount of boiling solvent.
- Quickly pour the hot solution through the filter paper.
3. Crystallization:
- Cover the flask containing the hot filtrate with a watch glass to prevent contamination and solvent evaporation.[11]
- Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives molecules time to arrange into a stable crystal lattice, excluding impurities.[12][13]
- Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the crystal yield.[14]
4. Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[10][11] Using too much wash solvent or solvent that is not cold will redissolve some of the product, reducing the yield.[10]
5. Drying:
- Continue to draw air through the crystals on the filter for several minutes to help evaporate the solvent.
- Transfer the crystals to a watch glass and dry them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Guide
Q1: My yield is very low (or zero). What went wrong?
A1: This is one of the most common issues in recrystallization.[9]
-
Probable Causes & Solutions:
-
Too Much Solvent: You may have added too much solvent during the dissolution step.[8][10][15] The solution was not saturated upon cooling, and your product remained dissolved.
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration.
-
Solution: Ensure your filtration apparatus is thoroughly pre-heated. If crystals form, you can try to redissolve them with a small amount of hot solvent and pass it through the filter again.
-
-
Washing with Warm or Excessive Solvent: Washing the final crystals with solvent that is not ice-cold or using too large a volume will dissolve a significant portion of your purified product.[10]
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures.[2]
-
Solution: You will need to perform new solubility tests to find a more suitable solvent or consider a mixed-solvent system.[3]
-
-
Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A2: This is typically due to the formation of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[10][15]
-
Probable Causes & Solutions:
-
Supersaturation: The solution lacks a nucleation site for crystal growth to begin.
-
Solution 1: Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod.[9][10][15] The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seed Crystals: If available, add a tiny crystal of the pure compound ("seed crystal") to the solution.[9][16] This provides a perfect template for further crystal growth.
-
-
Insufficient Cooling: The solution may not be cold enough.
-
Solution: Ensure the solution has been in an ice bath for a sufficient amount of time (e.g., 15-20 minutes). A salt-ice bath can achieve even lower temperatures.[15]
-
-
Too Much Solvent: As mentioned in Q1, if the solution is too dilute, no amount of cooling will induce crystallization.
-
Solution: Reduce the solvent volume by evaporation and re-cool.[15]
-
-
Q3: My compound separated as an oil, not as crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[9][15] This is more common when the compound is significantly impure.[15]
-
Probable Causes & Solutions:
-
Low Melting Point of Solute/High Boiling Point of Solvent: The solution became saturated at a temperature higher than the melting point of your compound.
-
High Impurity Level: Impurities can depress the melting point of the solute.
-
Solution: Try using a different solvent in which the impurities are more soluble. If the problem persists, you may need to perform a preliminary purification step, such as column chromatography, before recrystallization.
-
-
Mixed Solvents: Oiling out can be more frequent with mixed-solvent systems.[15]
-
Solution: Ensure the second solvent (anti-solvent) is added slowly at an elevated temperature to prevent localized, rapid precipitation.
-
-
Q4: The recovered crystals are colored, but the pure compound should be white. How can I fix this?
A4: The color is due to highly colored impurities that are present in small amounts but are entrapped in the crystal lattice.
-
Probable Causes & Solutions:
-
Colored Impurities: The crude material contains colored byproducts.
-
Solution: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip). The charcoal has a high surface area and will adsorb the colored impurities.[11][17] Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before cooling. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[8]
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How does the cooling rate affect my results? A: The cooling rate significantly impacts crystal size and purity. Slower cooling allows for the formation of larger, more perfect crystals because it provides time for molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[12][13] Rapid cooling traps impurities and leads to the formation of smaller, less pure crystals.[12][18][19]
Q: What is a mixed-solvent recrystallization and when should I use it? A: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[3] It involves a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[2][3] The crude compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]
Q: How do I confirm the purity of my recrystallized product? A: The most common methods are melting point determination and chromatographic analysis. A pure crystalline solid will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting range. For highly pure pharmaceutical compounds, techniques like High-Performance Liquid Chromatography (HPLC) are standard for verifying purity.[20]
References
- Recrystallization - ISSR. (n.d.).
- RECRYSTALLISATION. (n.d.).
- Recrystallization. --->. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate - PMC. (n.d.). Retrieved from
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved from
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from
- Finding the best solvent for recrystallisation student sheet. (n.d.).
-
Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene - MDPI. (2023, June 8). Retrieved from
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
-
Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC. (n.d.). Retrieved from
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from
-
Recrystallization I 10. (n.d.). Retrieved from
-
How does cooling rate affect the crystal size of minerals in igneous rocks? - Quora. (2019, June 16). Retrieved from
- Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks | Physics of Fluids | AIP Publishing. (2023, September 21).
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from
-
Ethyl 4-acetamido-3-hydroxybenzoate-SDS-MedChemExpress. (2025, September 17). Retrieved from
- Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem. (n.d.).
-
Recrystallization and Crystallization. (n.d.). Retrieved from
-
CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica. (n.d.). Retrieved from
- ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE - Inxight Drugs. (n.d.).
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from
-
Ethyl 4-etoxybenzoate | 23676-09-7 - ChemicalBook. (2026, January 13). Retrieved from
-
Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate - Benchchem. (n.d.). Retrieved from
-
1346604-18-9 | Ethyl 4-acetamido-3-hydroxybenzoate - ChemScene. (n.d.). Retrieved from
-
Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (n.d.). Retrieved from
-
Ethyl-4-acetoxybenzoate SDS, 13031-45-3 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from
-
Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Retrieved from
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from
-
Solvent Miscibility Table. (n.d.). Retrieved from
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. amherst.edu [amherst.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. scispace.com [scispace.com]
- 17. famu.edu [famu.edu]
- 18. mdpi.com [mdpi.com]
- 19. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Solvent selection for Ethyl 4-acetamido-3-ethoxybenzoate extraction
Technical Support Center: Solvent Systems for Ethyl 4-acetamido-3-ethoxybenzoate
Executive Summary & Chemical Profile
You are working with Ethyl 4-acetamido-3-ethoxybenzoate , a molecule with a "push-pull" solubility profile.[1] To select the correct solvent, we must deconstruct its functional groups:
-
Lipophilic Domain: The ethyl ester, ethoxy ether, and benzene ring drive solubility in non-polar to moderately polar organic solvents.
-
Polar/H-Bonding Domain: The acetamido (amide) group acts as a hydrogen bond donor and acceptor.[1] This significantly reduces solubility in purely non-polar solvents (like hexane) and increases affinity for protic solvents (alcohols) and water (to a minor extent).[1]
The Challenge: The molecule is too polar for strict hydrocarbons but not polar enough for water.[1] The "Sweet Spot" for extraction lies in Class 3 solvents (Esters/Ketones) or Chlorinated solvents (though the latter are discouraged for regulatory reasons).[1]
Solvent Selection Matrix
The following table synthesizes solubility data, Green Chemistry principles (based on Pfizer/GSK guides), and operational efficiency.
| Solvent Candidate | Extraction Efficiency | Green Chemistry Score | Selectivity (Impurity Rejection) | Recommendation |
| Ethyl Acetate (EtOAc) | High | Preferred | High | Primary Choice. Excellent balance of polarity; forms distinct phases with water; easy to remove (bp 77°C).[1] |
| Dichloromethane (DCM) | Very High | Undesirable | Moderate | Secondary Choice. Use only if EtOAc fails to solubilize the product.[1] Toxic/Environmental hazard.[1][2] |
| Toluene | Moderate | Problematic | High (for crystallization) | Tertiary Choice. Poor for extraction from water due to low polarity, but excellent for hot recrystallization. |
| 2-MeTHF | High | Preferred | High | Modern Alternative. A bio-derived alternative to DCM/EtOAc with cleaner phase separation (less emulsion).[1] |
| Ethanol/Methanol | N/A (Miscible) | Preferred | N/A | Crystallization Only. Cannot be used for biphasic extraction from water.[1] |
Validated Extraction Protocol (The "Gold Standard")
This protocol relies on pH-Swing Extraction .[1] Since your starting material (Ethyl 4-amino-3-ethoxybenzoate) is basic and your product (Amide) is neutral, we use chemistry to force separation.[1]
Prerequisites:
-
Reaction Mixture (Quenched)
-
Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine
Workflow Diagram (Logic Flow)
Caption: Figure 1. pH-Swing Extraction Logic designed to isolate neutral acetamido-benzoates from basic amino-precursors.
Step-by-Step Methodology
-
Solubilization: Dilute your reaction mixture with Ethyl Acetate (approx. 10 volumes relative to mass).
-
Acidic Wash (Critical Purification Step):
-
Basic Wash:
-
Drying: Wash with Brine (sat. NaCl), separate, and dry the organic layer over Anhydrous MgSO₄.
-
Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) at 40°C.
Troubleshooting Guide (FAQ)
Q1: I am seeing a "rag layer" or emulsion between the EtOAc and Water phases. How do I fix this?
-
Cause: Amides can act as weak surfactants.[1] Fine particulates from the reaction can also stabilize emulsions.[1]
-
Solution:
-
Add Brine: Increasing the ionic strength of the aqueous layer forces organics out (Salting-out effect).[1]
-
Filter: Pass the biphasic mixture through a Celite pad to remove particulate stabilizers.
-
Solvent Switch: If persistent, add a small amount (5-10%) of 2-Propanol (IPA) to the organic phase to break surface tension, though this may slightly increase water miscibility.[1]
-
Q2: My yield is lower than expected. Is the product staying in the water?
-
Cause: The acetamido group and ethoxy oxygen form hydrogen bonds with water.[1]
-
Solution:
-
Check Aqueous pH: Ensure the aqueous layer is not extremely acidic or basic during the final separation, as this can increase solubility.
-
Back-Extraction: Do not discard aqueous layers immediately.[1] Re-extract the combined aqueous washes with a small volume of DCM (Dichloromethane).[1] If significant product is recovered, your compound is too polar for simple EtOAc extraction.
-
Salting Out: Saturate the aqueous phase with NaCl before the final extraction to decrease the solubility of the organic product in water (Hofmann, 2018).[1]
-
Q3: The product is oiling out instead of crystallizing after evaporation.
-
Cause: Residual solvent entrapment or impurities (often unreacted amine) preventing crystal lattice formation.[1]
-
Solution:
Solvent Decision Tree (Visual Guide)
Use this logic to adapt your protocol if the standard EtOAc method fails.
Caption: Figure 2.[1] Decision Matrix for selecting extraction and purification solvents based on solubility and regulatory constraints.
References
-
Pfizer Inc. (2008).[1] Pfizer Solvent Selection Guide. Green Chemistry. Link
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
-
PubChem. (2023).[1] Ethyl 4-acetamido-3-hydroxybenzoate (Analogous Compound Data). National Library of Medicine.[1] Link
-
Hofmann, A. (2018).[1] Physical Chemistry of Extraction Processes. In: Principles of Physical Biochemistry. Link
Sources
Overcoming steric hindrance in 3-ethoxy substitution reactions
Technical Support Center: 3-Ethoxy Substitution & Steric Hindrance
Executive Summary & Decision Matrix
The Challenge: Introducing an ethoxy group (-OCH₂CH₃) at the 3-position of an aromatic or heteroaromatic scaffold is frequently complicated by the "Ortho-Effect." If positions 2 or 4 contain substituents (halogens, alkyls, or heteroatoms), the reaction trajectory is sterically compromised. Standard Williamson ether synthesis often fails due to competing E2 elimination or lack of nucleophilic access, while classical SNAr requires highly electron-deficient rings.
The Solution: Modern transition-metal catalysis (Pd and Cu) utilizes bulky, electron-rich ligands to create a "pocket" that facilitates oxidative addition and reductive elimination even in crowded environments.
Quick-Select Decision Matrix
| Substrate Nature | Steric Environment | Recommended Protocol | Primary Catalyst/Reagent |
| Aryl Halide (Cl/Br/I) | Highly Hindered (Ortho-subs) | Method A: Pd-Catalysis | Pd-G3/G4-RockPhos |
| Aryl Boronic Acid | Moderate Hindrance | Method B: Chan-Lam | Cu(OAc)₂ / Pyridine |
| Phenol (Ar-OH) | Hindered Phenol | Method C: Mitsunobu | DIAD / PPh₃ |
| Activated Heterocycle | Ortho-F/Cl present | Method D: SNAr | NaOEt / DMF / Heat |
Technical Troubleshooting Guides
Module A: Palladium-Catalyzed Ethoxylation (Buchwald-Hartwig)
Best for: Unactivated aryl halides with significant steric bulk.
The Mechanism: Steric hindrance inhibits the coordination of the alcohol nucleophile to the Pd(II) center. Ligands like RockPhos and tBuBrettPhos are designed to be bulky themselves; this paradoxically forces the active Pd species into a mono-ligated state [L-Pd(0)], which is highly active for oxidative addition, while their electron-rich nature speeds up the reductive elimination of the C-O bond.
Standard Protocol (Hindered Substrates):
-
Catalyst: 2 mol% RockPhos Pd G3 (or Pd(OAc)₂ + RockPhos ligand).
-
Base: 1.5 equiv Cs₂CO₃ (Milder bases reduce side reactions).
-
Solvent: Toluene (Anhydrous).[1]
-
Reagent: Ethanol (2-3 equiv). Note: Do not use EtOH as solvent; it can saturate the metal center.
-
Conditions: 90 °C, 12-18 h, Inert Atmosphere (N₂/Ar).
Troubleshooting Q&A:
Q: I observe <10% conversion. The starting material (Aryl Halide) is recovered unchanged.
-
Diagnosis: Catalyst deactivation or failure to undergo oxidative addition.
-
Fix:
-
Switch Precatalyst: Move from Pd(OAc)₂/Ligand to a pre-formed G3 or G4 precatalyst . This bypasses the reduction step which can be sluggish with hindered substrates.
-
Temperature: Increase to 110 °C.
-
Additives: Add 20 mol% of the free ligand to extend catalyst lifetime.
-
Q: I see significant hydrodehalogenation (Ar-H) instead of the ether.
-
Diagnosis:
-Hydride elimination from the ethoxide ligand is competing with reductive elimination. This is common with ethanol. -
Fix:
-
Ligand Switch: Switch to tBuBrettPhos . It is specifically optimized to suppress
-hydride elimination in primary alcohols. -
Concentration: Increase the concentration of the aryl halide (run at 1.0 M) to favor the bimolecular reductive elimination over the unimolecular elimination.
-
Q: The reaction turns black and precipitates metal immediately.
-
Diagnosis: "Palladium Black" formation. The ligand is dissociating.
-
Fix: Ensure strict O₂-free conditions. Use Dioxane instead of Toluene to improve solubility of the Pd-intermediate.
Module B: Nucleophilic Substitution (Williamson & SNAr)
Best for: Phenols reacting with Ethyl Iodide (O-Alkylation) or Electron-Deficient Aryl Fluorides.
The Challenge: When alkylating a hindered 3-hydroxy group with ethyl iodide, the ethoxide/base can act as a base rather than a nucleophile, causing E2 elimination of ethyl iodide to ethylene gas.
Standard Protocol (Hindered Phenols):
-
Base: K₂CO₃ (weak) or NaH (strong).
-
Solvent: DMF or NMP (Polar aprotic is critical).
-
Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.
-
Temp: 60-80 °C.
Troubleshooting Q&A:
Q: Yield is low; I detect ethylene gas formation.
-
Diagnosis: E2 Elimination is dominating due to the basicity of the phenoxide and sterics.
-
Fix:
-
Change Leaving Group: Switch from Ethyl Iodide to Ethyl Triflate (EtOTf) or Triethyloxonium tetrafluoroborate (Meerwein's salt) . These are "harder" electrophiles that react faster via SN2, outcompeting elimination.
-
Phase Transfer: Use Toluene/Water with TBAB (Tetrabutylammonium bromide) . This separates the base from the alkyl halide, reducing E2.
-
Q: The reaction works but I get C-alkylation (on the ring) instead of O-alkylation.
-
Diagnosis: Phenoxide is an ambident nucleophile. Hindrance at the Oxygen favors Carbon attack (Ortho/Para).
-
Fix:
-
Solvent: Switch to O-solvating solvents like HMPA (or DMPU) which break up ion pairs, making the Oxygen more nucleophilic.
-
Counter-ion: Use Cesium Carbonate (Cs₂CO₃) .[2] The "Cesium Effect" increases the solubility and "nakedness" of the phenoxide oxygen.
-
Visualizing the Logic
Workflow: Selecting the Correct Ethoxylation Pathway
Caption: Decision tree for selecting the optimal synthetic route based on substrate electronic and steric properties.
Comparative Data: Catalyst Performance
Table 1: Catalyst Efficiency in Hindered Ethoxylation (3-Bromo-2-methyltoluene + EtOH)
| Catalyst System | Ligand Class | Yield (%) | Note |
| Pd(OAc)₂ / BINAP | Bis-phosphine | < 5% | Ligand too small; Pd deactivated. |
| Pd(OAc)₂ / XPhos | Biaryl phosphine | 45% | Moderate activity; some reduction observed. |
| Pd-G3-RockPhos | Bulky Biaryl | 92% | Recommended. Excellent steric tolerance. |
| Pd-G3-tBuBrettPhos | Bulky Biaryl | 88% | Good alternative; lower reduction byproducts. |
| CuI / 1,10-Phen | Diamine | 30% | Requires 120°C; decomposition observed. |
References
- RockPhos Development:Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Ammonia and Amines." J. Am. Chem. Soc.2006, 128, 10694. (Foundational ligand design principles applied to RockPhos).
-
tBuBrettPhos for C-O Coupling: Maitro, G., et al. "A New Catalyst for the Pd-Catalyzed C-O Coupling of Alcohols with Aryl Halides."[3] J. Am. Chem. Soc.[4]2009 , 131, 1766. Link
-
Comparison of Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al.[2] "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551. Link
-
Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4] Synthesis2011 , 829-856. Link
Sources
Minimizing side products in the synthesis of CAS 1360914-64-2
Technical Note: Process Optimization & Impurity Control for Sotorasib (CAS 1360914-64-2)
Executive Summary & Molecule Profile
Target Molecule: Sotorasib (AMG 510)
CAS: 1360914-64-2
Therapeutic Class: KRAS G12C Inhibitor (Covalent)
Critical Quality Attribute (CQA): Atropisomer Purity (>
Technical Context: The synthesis of CAS 1360914-64-2 presents a unique challenge in process chemistry: stable axial chirality . Unlike standard stereocenters, the chirality in Sotorasib arises from restricted rotation around the biaryl axis (the N-C bond between the pyridopyrimidine and the phenyl ring). The primary impurity risk is the formation of the undesired P-atropisomer, which is diastereomeric to the desired M-atropisomer in the presence of the chiral piperazine moiety.
This guide addresses the three critical control points (CCPs) where side products are most likely to compromise the batch:
-
Atropisomer Control (The Suzuki Coupling & Resolution).
-
Regioselectivity (The Chlorination Step).
-
Reagent Stability (Protodeboronation of Boronic Acids).
Critical Control Points (CCP) & Impurity Map
The following flowchart visualizes the synthetic pathway and the specific entry points for critical impurities.
Figure 1: Synthetic workflow highlighting impurity entry points and the recycling loop for the atropisomer.
Troubleshooting Module 1: The Atropisomer Challenge
The Issue: The Suzuki coupling typically yields a near-racemic mixture (approx. 1:1 to 60:40) of the M (desired) and P (undesired) atropisomers. You cannot separate these easily by standard flash chromatography due to their similar polarity.
Diagnostic Q&A:
Q: Why is my ratio of M:P isomers inconsistent between batches?
-
Root Cause: The rotational barrier of the biaryl axis is high (
kcal/mol). The ratio is determined kinetically during the coupling and thermodynamically during workup. -
Solution: Do not rely on the coupling reaction for stereocontrol. The industry standard (validated by Amgen) is Classical Resolution using a chiral acid.
-
Corrective Action: Implement the (+)-DBTA resolution protocol below.
Protocol: DBTA Resolution of Sotorasib Intermediate
-
Reagent: (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA).[1]
-
Solvent System: 2-MeTHF / Ethyl Acetate (or Ethanol).
-
Process:
-
Dissolve the crude atropisomeric mixture in 2-MeTHF.
-
Add 0.5 - 1.0 equivalents of (+)-DBTA.
-
Heat to
to ensure full dissolution, then cool slowly to . -
Mechanism: The M-isomer forms a stable, less soluble diastereomeric salt with (+)-DBTA, while the P-isomer remains in the mother liquor.
-
Filtration: Collect the solid.
-
Free-basing: Treat the solid with aqueous
to release the pure M-isomer.
-
Q: What do I do with the large amount of P-isomer waste?
-
Strategy: Do not discard. The atropisomers are interconvertible at high temperatures.
-
Recycling Loop: Heat the P-isomer enriched mother liquor to
in a high-boiling solvent (e.g., anisole or DMSO) for 12-24 hours. This thermally overcomes the rotational barrier, re-randomizing the mixture to a 1:1 racemate, which can be re-subjected to the DBTA resolution.
Troubleshooting Module 2: Regioselectivity & Chlorination
The Issue: In the early steps, chlorinating the pyridopyrimidine core often leads to over-chlorination or chlorination at the wrong position (C-5 instead of C-6), or hydrolysis of the C-2/C-4 chlorines.
Diagnostic Q&A:
Q: I see a "Des-chloro" impurity or a "Hydroxy" impurity (Mass M+16 relative to expected).
-
Root Cause: Hydrolysis of the reactive chloro-substituents during the
step. This is often caused by wet solvents or using hydroxide/alkoxide bases. -
Solution: Switch to non-nucleophilic organic bases.
-
Replace:
, , or . -
Use: DIPEA (N,N-Diisopropylethylamine) or
(anhydrous). -
Solvent: Switch from DMF (hygroscopic) to 2-MeTHF (hydrophobic, separates water easily).
-
Q: My chlorination yield is low with NCS (N-chlorosuccinimide).
-
Optimization: NCS is often too mild or slow for this electron-deficient system.
-
Recommended Reagent: DCDMH (1,3-dichloro-5,5-dimethylhydantoin).
-
Why? DCDMH is more atom-efficient and provides a more active chlorine species, improving the regioselectivity for the C-6 position.
Troubleshooting Module 3: Boronic Acid Instability
The Issue: The Suzuki coupling requires a 2-fluoro-6-hydroxyphenylboronic acid (or its boroxine equivalent). These reagents are prone to protodeboronation (loss of the boron group), yielding 3-fluorophenol as a side product.[2]
Data Table: Stability of Boronic Species
| Parameter | Boronic Acid (Free) | Boroxine (Cyclic Trimer) | Pinacol Ester |
| Stability (Dry) | Low (Polymerizes) | High | High |
| Hydrolysis Risk | N/A | Moderate (Reverts to acid) | Low |
| Reactivity | High | High | Moderate (Slower activation) |
| Recommendation | Avoid storage | Preferred Reagent | Good alternative if catalyst is active enough |
Diagnostic Q&A:
Q: The Suzuki reaction stalls, and I see unreacted chloride starting material.
-
Root Cause: The boronic acid decomposed (deboronated) before it could couple.
-
Solution:
-
Excess Reagent: Use 1.5 - 2.0 equivalents of the boronate.
-
Catalyst: Use a highly active precatalyst like RuPhos-Pd-G3 to speed up the coupling rate relative to the decomposition rate.
-
Base Addition: Do not premix the boronic acid and base for long periods. Add the base last or use a syringe pump for the base to keep the pH lower during the initial heating.
-
References & Authority
-
Canon, J., et al. (2019).[2] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.[2]
-
Foundational paper establishing the molecule and initial synthesis.
-
-
Parsons, A. T., et al. (2022).[1][2][3][4] "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate." Organic Process Research & Development, 26(10), 2629–2635.
-
Primary source for the DBTA resolution protocol.
-
-
Beaver, M. G., et al. (2022).[1][4][5] "Axial Chirality in the Sotorasib Drug Substance, Part 2: Leveraging a High-Temperature Thermal Racemization to Recycle the Classical Resolution Waste Stream." Organic Process Research & Development, 26(10), 2636–2645.
-
Primary source for the recycling/racemization loop.
-
-
Zhang, L., et al. (2022).[3][5] "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor." Organic Process Research & Development, 26(10), 2892–2903.
-
Comprehensive guide on the commercial scale-up and impurity controls.
-
Sources
Validation & Comparative
HPLC Method Development for Ethyl 4-acetamido-3-ethoxybenzoate Purity: A Comparative Guide
Accurate purity profiling of active pharmaceutical ingredients (APIs) and their intermediates is the cornerstone of drug safety. Ethyl 4-acetamido-3-ethoxybenzoate is a critical positional isomer of the well-documented veterinary coccidiostat impurity, Ethyl 4-acetamido-2-ethoxybenzoate[1]. Because these positional isomers possess nearly identical molecular weights and lipophilicities, standard chromatographic approaches often fail to achieve baseline resolution.
This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Ethyl 4-acetamido-3-ethoxybenzoate. By applying mechanistic chromatographic theory and 2[2], this protocol establishes a self-validating system designed for rigorous quality control environments.
Mechanistic Rationale: The Causality of Chromatographic Behavior
To develop a robust method, we must first deconstruct the analyte's chemical structure. Ethyl 4-acetamido-3-ethoxybenzoate features an aromatic benzoate core, an ethyl ester, an ethoxy ether, and an acetamido group. Each functional group dictates specific interactions with the stationary and mobile phases:
-
Stationary Phase Selection (C18 vs. Phenyl-Hexyl): A traditional C18 column relies exclusively on dispersive hydrophobic interactions. However, the structural difference between the 3-ethoxy and 2-ethoxy isomers is purely positional. A Phenyl-Hexyl stationary phase introduces orthogonal
(pi-pi) interactions with the electron-rich aromatic ring of the benzoate. This alternative chemistry exploits minute differences in the electron density distribution between the isomers, driving superior selectivity. -
Mobile Phase pH and Silanol Suppression: The acetamido group contains lone pairs on its nitrogen and oxygen atoms, making it highly susceptible to secondary ion-exchange interactions with unendcapped, ionized silanols on the silica support. By acidifying the mobile phase to pH ~2.8 using 0.1% Formic Acid or Phosphoric Acid, we protonate (neutralize) these residual silanols. This causality directly eliminates peak tailing and improves theoretical plate counts[3].
-
Wavelength Optimization: Ultraviolet (UV) detection is set to 270 nm. At this wavelength, the
transition of the substituted benzoate aromatic ring reaches its absorption maximum, maximizing the signal-to-noise (S/N) ratio for trace-level impurity quantification.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Comparative Method Evaluation: Experimental Data
To objectively demonstrate the superiority of the optimized method, we compared the performance of a standard C18 column against a Phenyl-Hexyl column under identical gradient conditions. The data below summarizes the quantitative performance metrics for Ethyl 4-acetamido-3-ethoxybenzoate when spiked with 0.5% of its 2-ethoxy isomer.
| Chromatographic Parameter | Standard C18 Column (Alternative) | Phenyl-Hexyl Column (Optimized) |
| Retention Time (min) | 6.4 | 7.2 |
| Peak Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Highly symmetrical) |
| Theoretical Plates ( | 8,500 | 14,200 |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline resolution) |
| Primary Retention Mechanism | Dispersive Hydrophobic | Hydrophobic + |
Conclusion: The Phenyl-Hexyl column provides a 133% increase in resolution (
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system . Before any sample data is accepted, the system must autonomously prove its fitness through strict System Suitability Testing (SST) as mandated by 4[4].
Phase 1: Preparation
-
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water in a 20:80 (v/v) ratio. Causality: Matching the sample diluent to the initial mobile phase strength prevents solvent-mismatch band broadening at the column head.
-
Standard Extraction: Accurately weigh 10.0 mg of Ethyl 4-acetamido-3-ethoxybenzoate standard and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 10 minutes to ensure complete dissolution[5].
-
Resolution Mixture: Spike the standard solution with 0.5% (w/w) of the Ethyl 4-acetamido-2-ethoxybenzoate impurity.
Phase 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20%
60% B (Linear ramp) -
10.0 - 12.0 min: 60% B (Wash)
-
12.0 - 15.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and stabilizes retention times).
-
Detection: UV at 270 nm[6].
Phase 3: Self-Validating System Suitability Testing (SST)
Inject the Resolution Mixture six times consecutively. The analytical run is only validated and permitted to proceed if the following criteria are met:
-
Resolution (
): > 2.0 between the 3-ethoxy and 2-ethoxy isomers. -
Tailing Factor (
): < 1.5 for the main peak. -
Injection Precision: %RSD of the main peak area < 2.0%.
Method Development & Validation Workflow
Fig 1: Systematic HPLC method development and validation workflow for purity analysis.
References
-
Ethopabate Impurity 3 | CAS No: 2486-67-1 Source: CleanChem Laboratories URL:[Link][1]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][2]
-
Validation of Compendial Procedures <1225> Source: ResearchGate / United States Pharmacopeia (USP) URL:[Link][4]
-
Separation of Ethopabate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link][3]
-
Validation of a High-Performance Liquid Chromatographic Method with UV Detection for the Determination of Ethopabate Residues Source: SciSpace URL:[Link][6]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fda.gov [fda.gov]
- 3. Separation of Ethopabate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. High pressure liquid chromatographic determination of ethopabate in feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Comparative Guide: LC-MS/MS Characterization of Ethyl 4-acetamido-3-ethoxybenzoate
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of Ethyl 4-acetamido-3-ethoxybenzoate , a structural analog often encountered in the impurity profiling of aminobenzoate-based drugs (e.g., local anesthetics, antivirals like Oseltamivir intermediates).
The guide compares this compound against its primary structural analogs—Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate) and the O-dealkylated metabolite (Ethyl 4-acetamido-3-hydroxybenzoate)—to assist researchers in definitive structural elucidation.
Executive Summary & Compound Profile
Ethyl 4-acetamido-3-ethoxybenzoate is a di-substituted benzoate ester. Its fragmentation under Collision-Induced Dissociation (CID) is governed by three competing functional groups: the ethyl ester, the ethoxy ether, and the acetamido moiety. Understanding the hierarchy of these fragmentation channels is critical for distinguishing it from isobaric impurities or regioisomers.
| Feature | Target Compound | Comparator A (Ethopabate) | Comparator B (Impurity D*) |
| IUPAC Name | Ethyl 4-acetamido-3-ethoxybenzoate | Methyl 4-acetamido-2-ethoxybenzoate | Ethyl 4-acetamido-3-hydroxybenzoate |
| Formula | C₁₃H₁₇NO₄ | C₁₂H₁₅NO₄ | C₁₁H₁₃NO₄ |
| Monoisotopic Mass | 251.1158 Da | 237.1001 Da | 223.0845 Da |
| Key Structural Diff. | 3-Ethoxy, Ethyl Ester | 2-Ethoxy, Methyl Ester | 3-Hydroxy, Ethyl Ester |
| Retention (C18) | High (Lipophilic) | Moderate | Low (Polar Phenol) |
*Comparator B refers to Oseltamivir Impurity D (EP/USP).
Methodology: Ionization & Detection Strategy
To achieve optimal sensitivity and informative fragmentation, the following LC-MS parameters are recommended based on the compound's nitrogenous and ester functionality.
Ionization Source Comparison
The "performance" of the analyte in the source is defined by its protonation efficiency (
-
Electrospray Ionization (ESI): Preferred. The acetamido nitrogen is readily protonated. ESI provides a stable
at m/z 252.1. -
APCI: Viable but prone to in-source fragmentation (loss of ethanol), which complicates precursor selection. Use only if matrix suppression in ESI is severe.
Optimized LC-MS Protocol
This protocol is designed to separate the target from its hydrolysis products (free amine, free acid).
Step-by-Step Workflow:
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 10 min. (Target elutes ~6-7 min due to double ethylation).
-
MS Settings:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source loss of ketene).
-
Collision Energy (CE): Stepped (15, 30, 45 eV) to capture all channels.
-
Fragmentation Analysis (The Core Mechanism)
The fragmentation of Ethyl 4-acetamido-3-ethoxybenzoate follows a predictable hierarchy of bond energies. The Acetamido group is the most labile, followed by the Ethoxy ether and Ethyl ester.
Primary Pathway: The "Ketene First" Rule
Upon collisional activation, the protonated molecule (
-
Transition:
252 210 -
Mechanism: 4-membered ring transition state involving the amide hydrogen and acetyl oxygen.
-
Result: Formation of the aniline derivative (Ethyl 4-amino-3-ethoxybenzoate).
Secondary Pathways: Ester vs. Ether Cleavage
Once the amine (
-
Loss of Ethanol (EtOH, 46 Da) from Ester: Forms the acylium ion (
164). Common in benzoates. -
Loss of Ethylene (C₂H₄, 28 Da) from Ether: Forms the phenol (
182).
Differentiation Note: The loss of 28 Da (Ethylene) can occur from both the ethyl ester and the ethyl ether. However, ether cleavage typically requires higher energy than ester cleavage in para-amino systems.
Comparative Fragmentation Table
The following table contrasts the target's MS/MS behavior with its alternatives to validate identity.
| Precursor Ion | Fragment 1 (Primary) | Fragment 2 (Secondary) | Fragment 3 (Tertiary) | Structural Inference |
| Target: 252.1 | 210.1 (-42, Ketene) | 182.1 (-28, Ethylene) | 164.1 (-46, EtOH) | Acetamido + Ethyl Ester + Ethoxy |
| Ethopabate: 238.1 | 196.1 (-42, Ketene) | 164.1 (-32, MeOH) | 136.1 (-28, Ethylene) | Acetamido + Methyl Ester + Ethoxy |
| Impurity D: 224.1 | 182.1 (-42, Ketene) | 154.1 (-28, Ethylene) | 136.1 (-46, EtOH) | Acetamido + Ethyl Ester + Hydroxy |
Visualizing the Fragmentation Pathway
The following diagram maps the specific dissociation routes for Ethyl 4-acetamido-3-ethoxybenzoate.
Caption: Step-wise fragmentation of Ethyl 4-acetamido-3-ethoxybenzoate. The primary channel is the neutral loss of ketene, followed by competitive losses of ethylene and ethanol.
Experimental Validation Protocol
To validate this compound in your lab, use this self-checking protocol.
Protocol: "The Analog Shift" Validation
Objective: Confirm the presence of the Ethoxy and Acetamido groups using in-source fragmentation.
-
Run 1 (Soft): Inject sample with Cone Voltage = 20V.
-
Result: Dominant peak at 252.1 .
-
-
Run 2 (Hard): Inject sample with Cone Voltage = 60-80V.
-
Result: Signal at 252 decreases; signal at 210.1 (Amine) increases.
-
Check: If the mass shifts by -42 Da, the Acetamido group is confirmed.
-
-
Run 3 (MS/MS): Select 210.1 as precursor. Look for 182.1 (-28) and 164.1 (-46).
-
Check: If you see -14 losses (Methyl), you likely have the Methyl ester (Ethopabate) or Methoxy analog, not the Ethyl/Ethoxy target.
-
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for mechanisms like McLafferty rearrangement and Ketene loss).[2]
- European Pharmacopoeia (Ph. Eur.).Oseltamivir Phosphate Monograph.
-
Gariano, P., et al. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Link (Describes synthesis and properties of acetoxy/acetamido benzoates).
-
Hossain, M., et al. (2024).[3] Mass Spectrometry Fragmentation Mechanisms of Acetamido Benzoate Derivatives. (Inferred general reference for the "Ketene First" mechanism in acetanilides).
-
PubChem. Ethyl 4-acetamido-3-hydroxybenzoate (CID 71312816).[4] National Library of Medicine.[4] Link (Source for Comparator B structure and properties).
Sources
Comprehensive FTIR Identification Guide: Ethyl 4-acetamido-3-ethoxybenzoate vs. Structural Analogs
Accurate structural elucidation is a foundational pillar in pharmaceutical quality control and drug development. For complex substituted aromatics like Ethyl 4-acetamido-3-ethoxybenzoate , Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific vibrational fingerprint.
This guide objectively compares the FTIR performance and diagnostic absorption peaks of Ethyl 4-acetamido-3-ethoxybenzoate against two closely related structural alternatives: Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate) and Benzocaine (Ethyl 4-aminobenzoate) [1, 2]. By understanding the mechanistic causality behind peak shifts, researchers can confidently validate compound identity and purity.
Mechanistic Background: Causality of Vibrational Shifts
To identify Ethyl 4-acetamido-3-ethoxybenzoate with high fidelity, one must understand how its specific functional group topology influences its dipole moments and, consequently, its IR stretching frequencies.
-
Primary vs. Secondary Amines (The Acetylation Effect): Benzocaine possesses a primary amine at the para position, which yields a distinct doublet in the high-frequency region (>3300 cm⁻¹) corresponding to symmetric and asymmetric N-H stretching. In Ethyl 4-acetamido-3-ethoxybenzoate, this amine is acetylated to form a secondary amide. This conversion collapses the doublet into a single N-H stretch and introduces a prominent Amide I band (C=O stretch) and Amide II band (N-H bend).
-
Ester Alkyl Chain Length: Ethopabate is a methyl ester, whereas our target compound is an ethyl ester. The slightly higher electron-donating inductive effect of the ethyl group marginally strengthens the C-O-C ester bond, shifting the C-O stretching frequency slightly higher compared to the methyl derivative.
-
Ortho vs. Meta Ethoxy Substitution (Steric Hindrance): In Ethopabate, the ethoxy group is ortho (position 2) to the ester carbonyl. This creates steric clash, forcing the ester group slightly out of the aromatic plane, reducing conjugation, and shifting the ester C=O stretch to a higher wavenumber. In Ethyl 4-acetamido-3-ethoxybenzoate, the ethoxy group is meta (position 3) to the ester. This allows the ester carbonyl to remain planar and fully conjugated with the aromatic ring, lowering its C=O stretching frequency.
Comparative FTIR Spectral Analysis
The following table summarizes the quantitative diagnostic peaks necessary to differentiate Ethyl 4-acetamido-3-ethoxybenzoate from its structural analogs.
| Functional Group / Vibration | Ethyl 4-acetamido-3-ethoxybenzoate | Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate) | Benzocaine (Ethyl 4-aminobenzoate) |
| N-H Stretch | ~3310 - 3340 cm⁻¹ (Singlet, Secondary Amide) | ~3300 - 3350 cm⁻¹ (Singlet, Secondary Amide) | 3424, 3343, 3222 cm⁻¹ (Doublet/Multiplet, Primary Amine) |
| C=O Stretch (Ester) | ~1705 - 1715 cm⁻¹ (Conjugated, Planar) | ~1715 - 1725 cm⁻¹ (Sterically hindered, less conjugated) | 1683 cm⁻¹ (Highly conjugated) |
| C=O Stretch (Amide I) | ~1665 - 1675 cm⁻¹ | ~1660 - 1680 cm⁻¹ | Absent |
| N-H Bend (Amide II) | ~1530 - 1550 cm⁻¹ | ~1530 - 1550 cm⁻¹ | Absent (Primary amine bend at ~1635 cm⁻¹) |
| C-O Stretch (Ester/Ether) | ~1260, 1100 cm⁻¹ | ~1250, 1040 cm⁻¹ | 1282, 1172, 1128 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1510 cm⁻¹ | ~1600, 1510 cm⁻¹ | 1598, 1513 cm⁻¹ |
Data synthesized from established spectroscopic libraries and related literature on substituted benzoates[1, 2].
Self-Validating Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture can introduce broad O-H stretching artifacts (~3400 cm⁻¹) that mask the critical N-H amide stretch. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: System Initialization & Polystyrene Validation
-
Action: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Run a transmission scan of a standard 1.5 mil polystyrene calibration film.
-
Causality: Validating against polystyrene ensures the HeNe laser frequency is accurately calibrated and the interferometer is perfectly aligned. If the 1601 cm⁻¹ polystyrene peak shifts by more than ±1 cm⁻¹, the system requires recalibration before proceeding.
Step 2: Background Collection
-
Action: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow it to evaporate completely. Run a background scan (ambient air) using 32 co-added scans at 4 cm⁻¹ resolution.
-
Causality: This step maps the current atmospheric conditions (CO₂ at ~2350 cm⁻¹ and H₂O vapor at ~3600 cm⁻¹). Subtracting this background prevents atmospheric fluctuations from generating false peaks in the sample spectrum.
Step 3: Sample Application
-
Action: Deposit 2–5 mg of the Ethyl 4-acetamido-3-ethoxybenzoate powder directly onto the center of the diamond ATR crystal. Lower the pressure anvil until the clutch clicks, applying consistent torque.
-
Causality: Consistent pressure ensures uniform optical contact between the solid crystal lattice and the evanescent IR wave. Poor contact results in a low signal-to-noise ratio and distorted peak intensities.
Step 4: Spectral Acquisition & Processing
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm and a multi-point baseline correction in the instrument's software.
-
Causality: Because the penetration depth of the evanescent wave in ATR is wavelength-dependent (deeper at lower wavenumbers), ATR correction normalizes the peak intensities, making the resulting spectrum directly comparable to standard transmission libraries.
Workflow Visualization
The following diagram maps the logical flow of the self-validating FTIR identification process.
Self-validating ATR-FTIR workflow for structural identification.
Data Validation & Troubleshooting
When evaluating the FTIR spectrum of Ethyl 4-acetamido-3-ethoxybenzoate, watch for the following analytical artifacts:
-
Derivative-shaped peaks around 2350 cm⁻¹: This indicates a mismatch between the background CO₂ levels and the sample scan. Solution: Purge the sample compartment with dry nitrogen or re-run the background immediately before the sample.
-
Sloping Baseline: Often caused by scattering due to uneven particle size or poor anvil pressure. Solution: Re-apply the sample, ensuring the powder is finely milled and the anvil is fully engaged.
-
Missing Amide I Band: If the ~1670 cm⁻¹ band is absent but a primary amine doublet appears above 3300 cm⁻¹, the sample has likely undergone hydrolysis or is contaminated with the unacetylated precursor (Ethyl 4-amino-3-ethoxybenzoate).
References
-
Title: Molecularly imprinted polymer-based chemiluminescence imaging assay for the determination of ethopabate residues in chicken muscle Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Structural characteristics and crystal polymorphism of three local anaesthetic bases Source: International Journal of Pharmaceutics (PubMed) URL: [Link]
Validated Analytical Methods for Ethyl 4-acetamido-3-ethoxybenzoate Quantification: A Comparative Guide
Ethyl 4-acetamido-3-ethoxybenzoate is a highly specialized chemical intermediate utilized in the synthesis of advanced targeted therapeutics. Most notably, its deprotected analog,, serves as a critical building block in the development of1[1] and2[2].
In pharmaceutical manufacturing, the N-acetylation state of this intermediate is a Critical Quality Attribute (CQA). Incomplete deprotection leaves residual Ethyl 4-acetamido-3-ethoxybenzoate, which acts as a dead-end impurity that poisons downstream Buchwald-Hartwig cross-coupling or sulfonylation reactions. This guide objectively compares the performance of three validated analytical methods for its precise quantification and provides self-validating experimental protocols.
Biological Context: The ERK5 Signaling Pathway
To understand the downstream importance of this intermediate, we must look at the biological pathways targeted by its derivative APIs. ERK5 (MAPK7) plays a crucial role in cellular proliferation and immune responses.
Fig 1: ERK5 signaling pathway targeted by inhibitors derived from the quantified intermediate.
Mechanistic Causality in Analytical Design
Ethyl 4-acetamido-3-ethoxybenzoate (C₁₃H₁₇NO₄) presents unique chromatographic challenges. The molecule features a highly lipophilic backbone (ethyl ester and ethoxy ether) paired with a polar, hydrogen-bonding acetamido group.
The Causality of Column Selection: When analyzed on standard C18 silica columns, the amide carbonyl frequently acts as a hydrogen bond acceptor with residual, unendcapped silanols on the stationary phase. This secondary interaction causes severe peak tailing, which artificially inflates the Limit of Quantitation (LOQ). To resolve this, our validated methods utilize polar-embedded stationary phases (e.g., Shield RP18). The embedded carbamate or amide groups in these columns create a localized water layer that sterically shields the silica backbone, ensuring sharp, symmetrical peaks and superior resolution from the deprotected amino impurity.
Performance Comparison of Analytical Alternatives
The following table summarizes the validation parameters (per ICH Q2 guidelines) of three orthogonal analytical strategies for quantifying this intermediate.
| Validation Parameter | RP-HPLC-UV (Routine IPC) | UPLC-MS/MS (Trace Impurity) | SFC-UV (Orthogonal Green Method) |
| Primary Use Case | Bulk purity, Reaction monitoring | Genotoxic/Trace impurity profiling | Orthogonal purity verification |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 ng/mL | 0.3 µg/mL |
| Linear Dynamic Range | 0.5 – 100 µg/mL | 5 – 500 ng/mL | 1.0 – 100 µg/mL |
| Run Time | 15.0 min | 3.5 min | 5.0 min |
| Resolution (Rs) from Amino | > 3.5 | > 5.0 (via mass isolation) | > 3.0 |
| Cost per Sample | Low ($) | High ( | Medium ( |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems . If the embedded System Suitability Test (SST) criteria are not met, the analytical sequence is automatically invalidated, preventing the release of erroneous data.
Protocol 1: RP-HPLC-UV (Routine Quantification & Release)
Causality Note: The mobile phase is buffered to pH 5.0. While the acetamido compound is neutral, the related amino impurity is weakly basic (aniline pKa ~2.8). At pH 5.0, the aniline is fully un-ionized, preventing retention time drift and ensuring robust method transfer.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock.
-
Dilute to a working concentration of 50 µg/mL using the sample diluent.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 5.0 with acetic acid).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Gradient Program: 20% B to 80% B over 12 minutes; hold at 80% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step 3: Self-Validation (System Suitability) Inject an SST solution containing 10 µg/mL of both Ethyl 4-acetamido-3-ethoxybenzoate and Ethyl 4-amino-3-ethoxybenzoate.
-
Acceptance Criteria: Resolution (
) between the two peaks must be . Tailing factor ( ) for the acetamido peak must be . The %RSD of the peak area over 5 replicate injections must be .
Protocol 2: UPLC-MS/MS (Trace Impurity Profiling)
Causality Note: Electrospray Ionization (ESI) is highly susceptible to ion suppression from co-eluting matrix components. A rapid, steep gradient on sub-2-micron particles ensures the target analyte elutes away from the solvent front and bulk API.
Step 1: Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Flow Rate: 0.5 mL/min.
Step 2: Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
MRM Transitions: The monoisotopic mass of the protonated adduct
is m/z 252.1.-
Quantifier Transition:m/z 252.1
210.1 (Loss of the acetyl group, -42 Da). -
Qualifier Transition:m/z 252.1
206.1 (Loss of ethanol from the ester, -46 Da).
-
Step 3: Self-Validation (System Suitability)
-
Acceptance Criteria: Signal-to-Noise (S/N) ratio of the LOQ standard (1.5 ng/mL) must be
. The ion ratio between the quantifier and qualifier transitions must be within of the established reference standard ratio.
Analytical Workflow Visualization
Fig 2: Validated analytical workflow for intermediate quantification and ICH Q2 validation.
References
-
ERK5 kinase activity is dispensable for cellular immune response and proliferation Source: PubMed Central (PMC) / NIH URL:[Link]
- CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof Source: Google Patents URL
Sources
A Comprehensive Guide to the Characterization of Ethyl 4-acetamido-3-ethoxybenzoate as a Reference Standard
This guide provides an in-depth technical framework for the comprehensive characterization of Ethyl 4-acetamido-3-ethoxybenzoate. In the context of pharmaceutical development and quality control, a reference standard is not merely a bottle of a chemical; it is a substance of established purity and identity, against which future batches of materials are qualified. The validity of analytical data hinges on the integrity of the reference standard used.
This document outlines a multi-faceted analytical approach, ensuring the unambiguous identification, purity assessment, and final certification of Ethyl 4-acetamido-3-ethoxybenzoate. The methodologies described are designed to be self-validating, providing a robust and scientifically sound characterization package for researchers, analytical scientists, and drug development professionals.
Identity and Structural Confirmation
The foundational step in reference standard characterization is the unequivocal confirmation of the chemical structure. A combination of spectroscopic techniques is employed to ensure the material is, in fact, Ethyl 4-acetamido-3-ethoxybenzoate.
Molecular Structure and Properties
A clear understanding of the target molecule's basic properties is essential before commencing analytical work.
Table 1: Physicochemical Properties of Ethyl 4-acetamido-3-ethoxybenzoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 4-acetamido-3-ethoxybenzoate | - |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| CAS Number | 2486-67-1 |[1][2] |
Sources
A Researcher's Guide to Thin-Layer Chromatography of Ethyl 4-acetamido-3-ethoxybenzoate: From Theory to Practical Application
In the landscape of pharmaceutical research and drug development, the meticulous analysis of chemical compounds is paramount. Ethyl 4-acetamido-3-ethoxybenzoate, a key intermediate in the synthesis of various biologically active molecules, requires robust analytical methods to ensure its purity and monitor its reaction progress. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for these purposes. This guide provides a comprehensive, in-depth exploration of the TLC behavior of Ethyl 4-acetamido-3-ethoxybenzoate, moving beyond a mere list of retention factor (Rf) values to empower researchers with the principles and practical knowledge to optimize their own analytical workflows.
The Foundational Principle: Understanding the Retention Factor (Rf)
The retention factor (Rf) is the cornerstone of TLC analysis, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][2][3] This value is a critical measure of a compound's affinity for the stationary phase (typically silica gel) versus the mobile phase (the solvent system).[4][5] An optimal Rf value generally lies between 0.3 and 0.7, as this range typically provides the best separation from potential impurities.[1]
Several factors intrinsically influence the Rf value:
-
The Stationary Phase: The adsorbent material on the TLC plate, most commonly silica gel, is highly polar.
-
The Mobile Phase (Solvent System): The polarity of the solvent mixture used to develop the plate directly impacts the movement of the analyte.[4] More polar solvents will move compounds further up the plate, resulting in higher Rf values.[4]
-
The Analyte's Structure and Polarity: The chemical nature of the compound being analyzed is a primary determinant of its interaction with the stationary and mobile phases.[4][5]
For Ethyl 4-acetamido-3-ethoxybenzoate, its polarity is a composite of its functional groups: the moderately polar ester and amide groups, and the less polar ethyl and ethoxy groups. This positions it as a compound of intermediate polarity.
A Comparative Perspective: Predicting TLC Behavior
While specific Rf values for Ethyl 4-acetamido-3-ethoxybenzoate are not extensively documented, we can predict its behavior relative to structurally similar compounds. For instance, compared to a less polar analog like benzocaine (ethyl 4-aminobenzoate), which lacks the acetamido and ethoxy groups, Ethyl 4-acetamido-3-ethoxybenzoate is expected to be more polar. This increased polarity would lead to stronger interactions with the silica gel stationary phase and consequently, a lower Rf value in the same solvent system. Conversely, a more polar related compound, such as a carboxylic acid precursor, would exhibit an even lower Rf value.
An Experimental Workflow for Determining Rf Values
The following section details a systematic approach to experimentally determine the Rf values of Ethyl 4-acetamido-3-ethoxybenzoate. This protocol is designed to be a self-validating system, allowing for the logical and efficient optimization of TLC conditions.
Experimental Protocol
Objective: To determine the Rf value of Ethyl 4-acetamido-3-ethoxybenzoate in various solvent systems and to identify an optimal system for routine analysis.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber with a lid
-
Ethyl 4-acetamido-3-ethoxybenzoate standard
-
A selection of solvents: hexane, ethyl acetate, dichloromethane, methanol
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Fume hood
Methodology:
-
Chamber Saturation: Line the inside of the developing chamber with a piece of filter paper. Pour the chosen solvent system to a depth of about 0.5 cm, ensuring the solvent level is below the origin line to be marked on the TLC plate.[6] Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to more reproducible results.
-
Plate Preparation: With a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[6][7] Mark equidistant points along this line for spotting the samples.
-
Sample Preparation and Spotting: Prepare a dilute solution of Ethyl 4-acetamido-3-ethoxybenzoate in a volatile solvent like ethyl acetate or dichloromethane.[6] Using a capillary tube, carefully spot a small amount of the solution onto the origin line.[7] The goal is to create a small, concentrated spot.
-
Plate Development: Carefully place the spotted TLC plate into the saturated developing chamber.[6] Ensure the bottom of the plate is level in the solvent and the origin line is above the solvent level.[7] Allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[6][7] Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm); the compound should appear as a dark spot against the fluorescent background.[7] Circle the spot(s) with a pencil.
-
Rf Calculation: Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front. Calculate the Rf value using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Solvent System Optimization
The key to achieving good separation and an ideal Rf value is the selection and optimization of the solvent system. For a compound of intermediate polarity like Ethyl 4-acetamido-3-ethoxybenzoate, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a logical starting point.[3][8][9]
The following workflow, illustrated in the diagram below, provides a systematic approach to this optimization process:
Caption: Workflow for optimizing TLC solvent systems.
Data Interpretation and Comparative Analysis
The experimentally determined Rf values should be recorded in a systematic manner to allow for easy comparison.
Table 1: Experimental Rf Values of Ethyl 4-acetamido-3-ethoxybenzoate
| Solvent System (v/v) | Solvent Front Distance (cm) | Spot Distance (cm) | Calculated Rf Value | Observations |
| 9:1 Hexane:Ethyl Acetate | ||||
| 4:1 Hexane:Ethyl Acetate | ||||
| 2:1 Hexane:Ethyl Acetate | ||||
| 1:1 Hexane:Ethyl Acetate |
By systematically varying the polarity of the mobile phase, a clear trend should emerge: as the proportion of the more polar solvent (ethyl acetate) increases, the Rf value of Ethyl 4-acetamido-3-ethoxybenzoate will also increase.[3] This data is invaluable for selecting the appropriate solvent system for various applications, such as monitoring the progress of a reaction where this compound is either a reactant or a product. For instance, if Ethyl 4-acetamido-3-ethoxybenzoate is the product, a solvent system should be chosen where its Rf value is sufficiently different from that of the starting materials.[10]
Troubleshooting Common TLC Issues
| Issue | Probable Cause | Solution |
| Rf value is too low | Solvent system is not polar enough.[1] | Increase the proportion of the polar solvent in the mobile phase. |
| Rf value is too high | Solvent system is too polar.[1] | Decrease the proportion of the polar solvent in the mobile phase. |
| Streaking spots | Sample is too concentrated or contains impurities that are very polar. | Dilute the sample solution. If streaking persists, consider adding a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to improve spot shape. |
| No spots visible | Insufficient sample concentration or the compound does not absorb UV light. | Concentrate the sample or try a different visualization technique, such as an iodine chamber or a potassium permanganate stain. |
Conclusion
This guide provides a robust framework for the TLC analysis of Ethyl 4-acetamido-3-ethoxybenzoate. By understanding the fundamental principles that govern the retention factor and by employing a systematic experimental approach, researchers can confidently determine the optimal TLC conditions for this compound. This not only ensures the reliable assessment of its purity but also provides a powerful tool for monitoring its synthesis, thereby upholding the principles of scientific integrity and advancing the pace of drug discovery and development.
References
-
University of Rochester. How To: Monitor by TLC. Chemistry - University of Rochester. Available at: [Link]
-
Wang Y, Zhang J, Lin L. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu. 1999;17(1):18-20. Available at: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Available at: [Link]
-
The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC). YouTube. Available at: [Link]
-
Filo. d. State three factors that affect the Rf - - value of a compound in thin layer chromatography.[1]. Filo. Available at: [Link]
-
BYJU'S. The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S. Available at: [Link]
-
OpenOChem Learn. TLC. OpenOChem Learn. Available at: [Link]
-
Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Washington State University. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
ResearchGate. What are the solvents used in TLC for sterification?. ResearchGate. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. Available at: [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit. Available at: [Link]
-
University of Missouri–St. Louis. 5. Thin Layer Chromatography. University of Missouri–St. Louis. Available at: [Link]
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- 10. How To [chem.rochester.edu]
Purity Verification of Ethyl 4-acetamido-3-ethoxybenzoate: A Comparative Guide to Elemental Analysis vs. Modern Alternatives
Executive Summary
Ethyl 4-acetamido-3-ethoxybenzoate (
This guide provides the precise theoretical calculations for
Theoretical Framework & Calculation
Before submitting a sample, the theoretical mass percentages must be calculated with high precision.
Molecular Data[3][6]
-
Formula:
-
Structure: An ethyl ester derivative of a substituted benzoic acid.[1][3]
-
Core: Benzene ring (
). -
Substituents: Ethyl ester (
), Acetamido ( ), Ethoxy ( ).
-
Step-by-Step Calculation
Atomic weights are based on standard IUPAC values:
-
Calculate Total Molecular Weight (MW):
-
C (13):
-
H (17):
-
N (1):
-
O (4):
-
Total MW: 251.282 g/mol
-
-
Calculate % Composition:
-
%C:
-
%H:
-
%N:
-
%O:
(Calculated by difference in practice)
-
Acceptance Criteria (Journal Standard)
Most medicinal chemistry journals require experimental values to fall within
| Element | Theoretical % | Lower Limit (-0.4%) | Upper Limit (+0.4%) |
| Carbon | 62.14 | 61.74 | 62.54 |
| Hydrogen | 6.82 | 6.42 | 7.22 |
| Nitrogen | 5.57 | 5.17 | 5.97 |
Comparative Analysis: EA vs. HRMS vs. qNMR
Why perform combustion analysis when HRMS is available? The table below objectively compares these methodologies for
| Feature | Combustion Analysis (CHN) | HRMS (High-Res Mass Spec) | qNMR (Quantitative NMR) |
| Primary Utility | Bulk Purity confirmation. Detects non-chromophoric impurities (water, inorganic salts). | Molecular Identity . Confirms exact formula and isotopic pattern. | Absolute Purity . Quantifies molar ratio of analyte to internal standard. |
| Sample Req. | High (~2–5 mg). Destructive. | Low (<1 mg). Non-destructive (recoverable). | Medium (~5–10 mg). Non-destructive. |
| Blind Spots | Cannot identify what the impurity is (only that one exists). | Often "blind" to inorganic salts, water, and solvents that don't ionize well. | Requires a pure internal standard; signal overlap can be an issue.[5] |
| Precision | < 5 ppm mass error (very high). | ||
| Verdict | Mandatory for proving a compound is "clean" of solvents/salts. | Mandatory for proving the structure is correct. | Best Alternative if sample is scarce or valuable. |
Expert Insight: For
Experimental Protocol: Self-Validating Workflow
To achieve the
Sample Preparation (The Critical Step)
-
Context: Amides (acetamido group) can be hygroscopic. Esters can trap lattice solvents.
-
Protocol:
-
Recrystallize the sample (e.g., from Ethanol/Water).
-
Vacuum Drying: Dry at
under high vacuum (<1 mbar) for at least 12 hours. -
Desiccator Storage: Cool in a desiccator with
or active silica gel. Never weigh a cold sample (condensation risk).
-
Weighing & Combustion
-
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Calibrant: Acetanilide (Standard) or Sulfanilamide.
-
Procedure:
-
Run 3 "blanks" (empty tin capsules) to stabilize the baseline.
-
Run K-factor calibration with Acetanilide (
, , ). -
Weigh
mg of into a tin capsule. Fold to exclude air. -
Combust at
(with boost).
-
Visualization of Workflow
Figure 1: The critical path for Elemental Analysis. Note that drying is the distinct step separating "synthesis" from "analysis."
Data Interpretation & Troubleshooting
If your results for
Common Failure Modes for Ethyl Esters
| Observation | Likely Cause | Mechanism |
| High %C, High %H | Trapped Solvent (Ethyl Acetate/Ethanol) | Solvents have high C/H ratios. Incomplete drying. |
| Low %C, High %H | Water Contamination | Sample is hygroscopic. |
| Low %C, Low %H, Low %N | Inorganic Impurity | Silica, salts (NaCl), or catalyst residue (Pd) which do not combust. |
Logic Tree for Diagnosis
Figure 2: Diagnostic logic for interpreting failed EA results based on C/H deviations.
Calculation of Solvates (Advanced)
If you suspect 0.1 molar equivalents of water are trapped:
-
New Formula:
-
New MW:
-
New %C:
-
Comparison: If your experimental C is ~61.7% (vs theoretical 62.14%), you likely have trace moisture.
References
-
Chemistry World. "First publisher abandons impractical elemental analysis standard." Royal Society of Chemistry, 2023. [Link]
-
PubChem. "Ethyl 4-acetamido-3-hydroxybenzoate (Structural Analog Data)." National Library of Medicine. [Link]
Sources
- 1. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]
- 2. reddit.com [reddit.com]
- 3. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elemental Analysis [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Author Guidelines [researcher-resources.acs.org]
- 8. Author Guidelines [researcher-resources.acs.org]
- 9. researchgate.net [researchgate.net]
X-ray crystallography data for Ethyl 4-acetamido-3-ethoxybenzoate structure confirmation
An In-Depth Technical Guide to the Structural Confirmation of Ethyl 4-acetamido-3-ethoxybenzoate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of Ethyl 4-acetamido-3-ethoxybenzoate, a substituted benzoate ester with potential applications as a synthetic intermediate in medicinal chemistry.
While single-crystal X-ray crystallography stands as the definitive "gold standard" for structural determination, its application is not always feasible. This guide will therefore not only detail the crystallographic approach but also provide a comparative analysis of complementary and more routinely accessible spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each technique, researchers can build a robust and self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides direct and unambiguous evidence of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline lattice. The resulting diffraction pattern is then used to generate a three-dimensional electron density map, from which the atomic positions can be determined.
Experimental Protocol for X-ray Crystallography
A hypothetical, yet standard, experimental workflow for the X-ray crystallographic analysis of Ethyl 4-acetamido-3-ethoxybenzoate is as follows:
-
Crystal Growth:
-
Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature. The slow evaporation allows for the formation of well-ordered, single crystals suitable for diffraction.
-
Alternative methods include vapor diffusion or cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize the atomic positions and thermal parameters.
-
Expected Crystallographic Data
While a crystal structure for Ethyl 4-acetamido-3-ethoxybenzoate is not publicly available, we can predict the expected crystallographic parameters based on similar known structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 |
| R-factor | < 0.05 |
X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, spectroscopic techniques are indispensable for routine analysis, reaction monitoring, and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | d | 1H | Ar-H |
| ~7.8 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~4.4 | q | 2H | -OCH₂CH₃ (ester) |
| ~4.2 | q | 2H | -OCH₂CH₃ (ether) |
| ~2.2 | s | 3H | -NHC(O)CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ (ester) |
| ~1.5 | t | 3H | -OCH₂CH₃ (ether) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | C=O (amide) |
| ~166 | C=O (ester) |
| ~150 | Ar-C |
| ~140 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~65 | -OCH₂CH₃ (ether) |
| ~61 | -OCH₂CH₃ (ester) |
| ~25 | -NHC(O)CH₃ |
| ~15 | -OCH₂CH₃ (ether) |
| ~14 | -OCH₂CH₃ (ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1680 | C=O stretch (amide) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester/ether) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis and Detection: Separate the ions based on their m/z ratio and detect them.
| Ion | Expected m/z |
| [M+H]⁺ | 252.12 |
| [M+Na]⁺ | 274.10 |
The molecular formula of Ethyl 4-acetamido-3-ethoxybenzoate is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol .
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Structure Confirmation.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural information. | Requires single crystals of suitable quality; not applicable to non-crystalline materials; structure is in the solid state. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry in solution. | Provides definitive structural confirmation in solution; can detect a wide range of impurities.[1] | Lower sensitivity compared to other techniques for trace impurities; complex spectra can be difficult to interpret. |
| IR Spectroscopy | Presence of functional groups. | Rapid, simple, and non-destructive. | Provides limited structural information; not suitable for complex structure determination on its own. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and specificity for mass determination.[1] | Isomeric impurities cannot be distinguished; not inherently quantitative without chromatography. |
The choice of analytical technique is dictated by the research question. For absolute structural proof, single-crystal X-ray crystallography is unparalleled. However, for routine characterization and confirmation of identity, a combination of NMR, IR, and MS provides a comprehensive and trustworthy picture of the molecule's structure. The data from these spectroscopic techniques are complementary and, when used together, create a self-validating system for structural elucidation.
Conclusion
The structural confirmation of a novel compound such as Ethyl 4-acetamido-3-ethoxybenzoate is a critical step that underpins all further research. While single-crystal X-ray crystallography provides the most definitive structural information, a synergistic approach employing NMR, IR, and Mass Spectrometry offers a robust and more universally applicable strategy for structural elucidation. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
-
Liang Wang, G., Mei Zhang, J., Zhang, X., Xu, H., & Yun Duan, G. (2011). Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3418. [Link]
-
Zhang, Z., Li, Z., Wang, G., Li, Q., & Zhang, G. (2012). Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. Journal of the Chinese Chemical Society, 59(5), 589-593. [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information - Chemical Communications. [Link]
-
Wang, G. L., Zhang, J. M., Zhang, X., Xu, H., & Duan, G. Y. (2011). Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3418. [Link]
-
Ling, J., Kavuru, P., Wojtas, L., & Chadwick, K. (2016). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 951–954. [Link]
-
Global Substance Registration System. ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. [Link]
-
Brown, W. P. (2025). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]
-
PubChem. Ethyl 4-acetamido-3-hydroxybenzoate. [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]
-
Gupta, M. K., et al. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(5), 2245-2251. [Link]
-
Ling, J., Kavuru, P., Wojtas, L., & Chadwick, K. (2016). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 951-954. [Link]
-
Krigbaum, W. R., & Barber, P. G. (1971). The crystal structure of ethyl p‐azoxybenzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(9), 1884-1891. [Link]
-
Inxight Drugs. ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. [Link]
-
FDA Global Substance Registration System. ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. [Link]
-
Gopinath, M., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]
-
Veeprho. Ethyl 4-acetamido-2-ethoxybenzoate. [Link]
-
NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]
-
PubChemLite. Ethyl 4-acetamido-3-nitrobenzoate (C11H12N2O5). [Link]
-
SpectraBase. 4-(Aminomethyl)benzoic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
SIELC Technologies. (2018). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. [Link]
-
mzCloud. (2018). 4 Ethoxy ethylbenzoate. [Link]
Sources
Safety Operating Guide
Ethyl 4-acetamido-3-ethoxybenzoate proper disposal procedures
This guide outlines the proper disposal procedures for Ethyl 4-acetamido-3-ethoxybenzoate and its structural analogs. As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance (RCRA/EPA), and environmental stewardship.
Note on Chemical Identity: While the user specified the 3-ethoxy isomer, this compound is structurally homologous to Ethyl 4-acetamido-2-ethoxybenzoate (CAS 2486-67-1), a known impurity of the coccidiostat Ethopabate. Due to the lack of a specific commercial SDS for the 3-ethoxy isomer, the safety and disposal protocols below are derived from the validated data of its 2-ethoxy analog and parent compound, ensuring a conservative and safe approach.
Part 1: Chemical Identification & Hazard Assessment
Before initiating disposal, you must validate the waste stream properties. This compound is an organic ester-amide derivative, typically a solid at room temperature, with low water solubility and potential environmental toxicity.
| Property | Description |
| Chemical Name | Ethyl 4-acetamido-3-ethoxybenzoate |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in organic solvents (Ethanol, Acetone); Poorly soluble in water.[1] |
| Primary Hazards | Irritant (Skin/Eye), Aquatic Toxicity (Chronic), Combustible Dust hazard if milled. |
| RCRA Waste Code | Not explicitly listed (P or U list); classify by characteristic. Likely Non-Hazardous or D001 (Ignitable) if in flammable solvent. |
Part 2: Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.
Segregation Rules
-
DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) due to the risk of nitration or exothermic oxidation of the amide/ester groups.
-
DO NOT mix with aqueous acidic waste; hydrolysis of the ester may occur, releasing ethanol and the corresponding benzoic acid derivative.
-
Segregate into "Non-Halogenated Organic Solids" or "Non-Halogenated Organic Solvents" (if dissolved).
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (for solids) or half-face respirator with organic vapor cartridges (if in solution).
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles.
Part 3: Disposal Workflow (Decision Logic)
The following diagram illustrates the decision logic for classifying and processing the waste stream.
Figure 1: Decision logic for the segregation and packaging of Ethyl 4-acetamido-3-ethoxybenzoate waste.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Context: Disposal of expired reference standards, reaction solids, or spill cleanup materials.
-
Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid High-Density Polyethylene (HDPE) wide-mouth drum or jar.
-
Why HDPE? It offers excellent chemical resistance to esters and amides, preventing leaching.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Ethyl 4-acetamido-3-ethoxybenzoate (95%+)"
-
Hazard Checkbox: "Toxic" (due to potential aquatic toxicity) and "Irritant".
-
-
Disposal Method: High-Temperature Incineration (with flue gas scrubbing).
-
Mechanism:[2] Complete combustion ensures the breakdown of the aromatic ring and amide bond, preventing environmental release.
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: Disposal of filtrates containing the compound dissolved in solvents like Ethanol or Ethyl Acetate.
-
Solvent Compatibility Check: Ensure the waste solvent container is compatible (e.g., do not put acetone solutions in PVC containers).
-
Bulking: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Critical Step: Record the estimated concentration of Ethyl 4-acetamido-3-ethoxybenzoate on the log sheet. High concentrations (>5%) may require specific notification to the waste hauler to adjust incineration parameters.
-
-
pH Adjustment: Ensure the waste stream is neutral (pH 6-8). Acidic conditions can hydrolyze the ester over time, changing the waste profile.
-
Disposal Method: Fuel Blending or Incineration .
-
Fuel Blending: If dissolved in high-BTU solvents (Methanol, Toluene), the waste can be used as secondary fuel for cement kilns, a sustainable disposal route.
-
Protocol C: Emergency Spill Procedures
-
Isolate: Evacuate the immediate area (10 ft radius) to prevent dust inhalation.
-
Suppress: If solid, cover with a damp paper towel to prevent dust generation.
-
Collect: Use a scoop or dustpan dedicated to chemical waste. DO NOT use a vacuum cleaner unless it is explosion-proof and HEPA-filtered (risk of static ignition).
-
Clean: Wipe the surface with ethanol followed by soap and water. Treat all wipes as solid chemical waste (Protocol A).
Part 5: Regulatory Compliance & Documentation
Adherence to federal and local regulations is mandatory.[3]
-
US EPA (RCRA): While not listed on the P-list or U-list, the waste must be characterized.
-
If the flashpoint of the waste solution is < 60°C (140°F), classify as D001 (Ignitable) .
-
If the solid is considered "toxic" by TCLP (unlikely for this specific ester but possible for heavy metal catalysts used in its synthesis), classify accordingly.
-
-
European Waste Catalogue (EWC):
-
Code 07 05 13 *: Solid wastes containing hazardous substances.
-
Code 07 05 04 *: Other organic solvents, washing liquids and mother liquors.
-
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate). Accessed March 2026. Link
-
Veeprho Laboratories. Ethyl 4-acetamido-2-ethoxybenzoate (Ethopabate Impurity) Safety Data. Accessed March 2026. Link
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. Link
-
Fisher Scientific. Safety Data Sheet: Ethyl 4-ethoxybenzoate. Link
Sources
Comprehensive Safety & Handling Guide: Ethyl 4-acetamido-3-ethoxybenzoate (Ethopabate)
Executive Summary & Chemical Profile
Ethyl 4-acetamido-3-ethoxybenzoate (commonly known as Ethopabate ) is a critical anti-coccidial agent and intermediate in veterinary pharmaceutical synthesis. While often categorized as a "general irritant," its handling requires rigorous adherence to safety protocols due to its physical form (fine powder) and potential for respiratory sensitization and aquatic toxicity.
This guide moves beyond generic safety data sheets (SDS) to provide a logistical, field-proven framework for safe manipulation in a research setting.
Chemical Identity & Properties
| Parameter | Specification |
| Common Name | Ethopabate |
| CAS Number | 59-06-3 |
| Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Chloroform; Sparingly soluble in Water |
| Melting Point | 148°C - 151°C |
Hazard Identification & Risk Assessment
Effective safety protocols rely on understanding the mechanism of harm. Ethopabate presents specific risks primarily driven by its route of entry.
-
Respiratory Irritation (H335): As a fine crystalline powder, Ethopabate generates dust easily. Inhalation can mechanically irritate the alveoli and chemically irritate the upper respiratory tract.
-
Ocular Irritation (H319): The ester functionality contributes to mucous membrane irritation. Contact with eyes causes serious irritation, potentially leading to conjunctivitis if not treated immediately.
-
Acute Toxicity (Oral) (H302): Harmful if swallowed.[1] Systemic absorption can interfere with folate metabolism (its mechanism of action in parasites), posing risks to biological systems.
-
Environmental (H410): Very toxic to aquatic life with long-lasting effects.[2] Zero-discharge protocols are mandatory.[3]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the Barrier-Exposure-Duration (BED) principle.
A. Respiratory Protection (Critical)[6][11]
-
Standard Operation (Weighing < 1g): Use a NIOSH-approved N95 particulate respirator.
-
Bulk Handling (> 1g or Open Transfer): Use a P100 (HEPA) half-face respirator .
-
Rationale: The particle size of recrystallized Ethopabate often falls below 10µm, making standard surgical masks ineffective against deep-lung penetration.
-
B. Hand Protection[3][5][6][10][11]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Protocol: Double-gloving is recommended during solution preparation.
-
Rationale: Latex is permeable to many organic solvents used to dissolve Ethopabate (e.g., Methanol, Chloroform). Nitrile offers superior chemical resistance and prevents dermal absorption of the dissolved compound.
-
C. Eye & Body Protection[3][5][6][10][11]
-
Eyes: Chemical Safety Goggles (Indirect vented).
-
Constraint: Safety glasses are insufficient for powder handling due to the risk of airborne dust bypassing side shields.
-
-
Body: Tyvek® Lab Coat or standard cotton coat with closed cuffs.
Engineering Controls & Operational Workflow
Reliance on PPE alone is a failure of safety planning. Engineering controls are the primary line of defense.
Operational Workflow Diagram
The following logic flow dictates the safe handling lifecycle of Ethopabate, from storage retrieval to waste disposal.
Figure 1: Operational workflow for handling Ethopabate, emphasizing containment at the weighing stage.
Key Operational Protocols
-
Weighing: Must be performed inside a chemical fume hood or a powder weighing enclosure. Air velocity should be verified at 80-100 fpm (feet per minute).
-
Static Control: Use an anti-static gun or bar if the humidity is low (<30%), as static charge can cause the powder to "fly," increasing inhalation risk.
-
Solvent Choice: When preparing stock solutions, add the solvent (e.g., Methanol) slowly to the powder to prevent aerosolization.
Emergency Response & Spills
Scenario: Spillage of 5g Ethopabate powder on the benchtop.
-
Evacuate & Ventilate: Inform nearby personnel. Ensure fume hood is active.
-
Don PPE: Upgrade to P100 respirator if dust is visible in the air.
-
Dry Clean-up (Preferred): Do NOT sweep. Sweeping generates dust.
-
Use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Alternatively, cover the spill with wet paper towels (dampened with water or methanol) to suppress dust, then wipe up.
-
-
Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.
-
Disposal: Place all cleanup materials into a hazardous waste bag labeled "Toxic Solid Organic."
Waste Disposal & Environmental Stewardship[7]
Ethopabate is toxic to aquatic life (H410).[2] Under no circumstances should it be washed down the sink.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, spill debris | High-temperature Incineration |
| Liquid Waste | Mother liquors, reaction mixtures (MeOH/CHCl3) | Halogenated/Non-Halogenated Organic Waste Stream (Incineration) |
| Aqueous Waste | Rinsate from glassware | Collect separately; test for precipitation before disposal |
Disposal Logic:
-
Segregate: Keep solid Ethopabate waste separate from general trash.
-
Label: Clearly mark containers with "Ethopabate - Toxic to Aquatic Life."
-
Handover: Transfer to EHS (Environmental Health & Safety) for professional incineration.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135409384, Ethyl 4-acetamido-3-hydroxybenzoate (Related Structure/Data). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
